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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical, Physical, and Biological Profiling of 2-[(2S)-butan-2-yl]-1,3-thiazole

Executive Summary 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as the S-enantiomer of 2-sec-butylthiazole) is a highly specialized chiral heterocyclic compound. As a Senior Application Scientist bridging the di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as the S-enantiomer of 2-sec-butylthiazole) is a highly specialized chiral heterocyclic compound. As a Senior Application Scientist bridging the disciplines of synthetic chemistry and chemical ecology, I have designed this guide to explore the compound's dual identity: as a critical flavor-active volatile in agronomy and as a potent signaling pheromone in mammalian neurobiology. This whitepaper synthesizes its physicochemical properties, regioselective synthetic pathways, and the self-validating experimental protocols required to study its interactions with carrier proteins.

Physicochemical Profiling

Understanding the baseline physical properties of 2-sec-butylthiazole (CAS: 18277-27-5 for the racemate) is critical for designing extraction, synthesis, and thermodynamic binding assays. The compound's high volatility and lipophilicity dictate its behavior in both gas-phase chromatography and aqueous biological matrices 1.

PropertyValue / Description
IUPAC Name 2-[(2S)-butan-2-yl]-1,3-thiazole
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
Density (at 25 °C) 1.001 g/mL
Boiling Point 139 °C
Flash Point 59.4 °C
Refractive Index (n20/D) 1.496 – 1.502
Polar Surface Area (PSA) 41.1 Ų
Organoleptic Profile Green, unripe, tomato vine, savory

Data aggregated from established chemical inventories and flavor databases 12.

Synthetic Methodologies and Mechanistic Causality

While industrial synthesis of thiazole derivatives often relies on the cyclization of aliphatic amides with α,β-dibromo ether, advanced research requires strict regiocontrol. To synthesize substituted analogs (e.g., 4-bromo-2-sec-butylthiazole) for downstream functionalization, a Palladium-catalyzed Negishi cross-coupling is the gold standard 3.

Mechanistic Causality: The choice of the Negishi coupling over a Suzuki or Stille reaction is driven by the instability of secondary alkylboronic acids and the high toxicity of organotin reagents. By lithiating sec-butyl chloride and transmetalating with ZnCl₂, we generate a highly nucleophilic organozinc intermediate. When reacted with 2,4-dibromothiazole, the Pd(0) catalyst selectively undergoes oxidative addition at the C2-position. Why? The C2-carbon of the thiazole ring is significantly more electron-deficient (electrophilic) than the C4-carbon, ensuring near-perfect regioselectivity without the need for complex protecting group strategies 3.

Negishi_Coupling A sec-Butyllithium (Nucleophile) B ZnCl2 (Transmetalation) A->B -78°C to RT C Organozinc Intermediate [sec-Butyl-ZnCl] B->C Transmetalation E Pd2(dba)3 Catalysis (Cross-Coupling) C->E Transmetalation to Pd D 2,4-Dibromothiazole (Electrophile) D->E Oxidative Addition F 4-Bromo-2-sec-butylthiazole (Product) E->F Reductive Elimination

Workflow of Pd-catalyzed Negishi cross-coupling for regioselective thiazole functionalization.

Biological Significance: Chemical Ecology & Flavor Chemistry

Agronomic Flavor Profiling

In food science, 2-sec-butylthiazole is a character-impact compound in tomatoes. It is synthesized during fruit ripening and is highly correlated with consumer liking, providing a savory, green-vine aromatic profile 4. Its extraction requires careful enzymatic inhibition to prevent artifact generation during tissue disruption.

Mammalian Pheromone Signaling

In mammalian chemical ecology, 2-sec-butylthiazole (and its dihydro-analogs) functions as a critical male mouse pheromone. Because highly volatile compounds dissipate rapidly, nature evolved a delivery mechanism: Major Urinary Proteins (MUPs). The compound binds specifically to Darcin (MUP20) , a peripheral MUP with a central β-barrel structure that forms a hydrophobic cavity 5. This encapsulation delays the volatile's release into the environment, providing a temporally extended signal that activates the female vomeronasal organ (VNO), stimulating both instinctive attraction and spatial learning 6.

Pheromone_Signaling L 2-sec-Butylthiazole (Volatile Ligand) C Hydrophobic Cavity Binding (Delayed Release) L->C Hydrogen Bonding & Hydrophobic Int. M Darcin (MUP20) (Carrier Protein) M->C Encapsulation V Vomeronasal Organ (VNO) (Receptor Activation) C->V Prolonged Environmental Release N Neural Processing (Accessory Olfactory Bulb) V->N Signal Transduction B Behavioral Output (Female Attraction) N->B Neuromodulation

Mechanistic pathway of 2-sec-butylthiazole binding to Darcin and subsequent VNO activation.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the underlying causality behind each methodological choice.

Protocol A: Regioselective Synthesis via Negishi Coupling

Objective: Synthesize 4-bromo-2-sec-butylthiazole from 2,4-dibromothiazole. [[3]]()

  • Lithiation: Under an argon atmosphere, cool a solution of sec-butyllithium (1.3 M in pentane) to -78 °C. Causality: Strict cryogenic control prevents unwanted elimination reactions (e.g., formation of butene) and suppresses homocoupling.

  • Transmetalation: Dropwise add ZnCl₂ (0.5 M in THF) and allow the mixture to warm to room temperature over 1 hour.

  • Cross-Coupling: Add 2,4-dibromothiazole and the catalyst Pd₂(dba)₃. Heat the reaction mixture to 60 °C for 12 hours. Causality: Pd₂(dba)₃ provides a highly active, ligand-free Pd(0) source that specifically targets the more electrophilic C2-Br bond over the C4-Br bond.

  • Validation Checkpoint: Perform TLC (Hexane/Ether 95:5). The disappearance of the 2,4-dibromothiazole spot and the emergence of a single new product spot confirms regioselectivity. GC-MS should yield a molecular ion peak at m/z 220/222 (indicating a single bromine retention).

Protocol B: Headspace SPME GC-MS for Trace Volatile Detection

Objective: Extract and quantify 2-sec-butylthiazole from biological matrices (e.g., tomato homogenate or murine urine).54

  • Sample Preparation: Homogenize the sample in a sealed vial containing 10 mM n-propyl gallate and 2-octanol (internal standard). Causality: n-propyl gallate inhibits endogenous lipoxygenases that would otherwise artificially generate secondary volatiles during cell lysis, skewing the natural volatile profile.

  • Equilibration: Submerge the vial in a 37 °C water bath for 10 minutes. Causality: 37 °C precisely mimics mammalian physiological temperature, ensuring the thermodynamic release of the ligand from MUPs matches natural biological emission.

  • Extraction: Expose a 3-component SPME fiber (Carboxen/Divinylbenzene/Polydimethylsiloxane) to the headspace for 30 minutes.

  • Validation Checkpoint: Check the GC-MS chromatogram for the internal standard (2-octanol). A sharp, symmetrical peak with a consistent retention time validates the extraction efficiency and column integrity before quantifying the thiazole peak at m/z 141.

Protocol C: Thermodynamic Profiling of Protein-Ligand Binding (ITC)

Objective: Quantify the binding affinity (K_D) and stoichiometry between 2-sec-butylthiazole and Darcin.6

  • Protein Preparation: Dialyze purified recombinant Darcin against 50 mM sodium phosphate buffer containing 20 mM NaCl, pH 7.4. Causality: This specific buffer maintains the structural integrity of the β-barrel without introducing competing hydrophobic ions that could occupy the binding cavity.

  • Titration: Load Darcin into the Isothermal Titration Calorimetry (ITC) cell (e.g., 0.2 mM). Titrate 2-sec-butylthiazole (dissolved in the exact same dialysis buffer) into the cell in 2 µL increments at 298 K.

  • Validation Checkpoint: Analyze the resulting isotherm. A self-validating ITC run for Darcin must show a stoichiometry ratio (N) of approximately 1.0, indicating a 1:1 binding event. The calculated K_D should fall in the sub-micromolar to low-micromolar range (e.g., ~0.17 µM), with a negative ΔH confirming an exothermic, enthalpy-driven encapsulation 6.

Sources

Exploratory

Introduction: The Significance of Stereochemical and Structural Elucidation in Drug Discovery

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-[(2S)-butan-2-yl]-1,3-thiazole. The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, and its solid-state str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Crystal Structure and Stereochemistry of 2-[(2S)-butan-2-yl]-1,3-thiazole.

The precise three-dimensional arrangement of atoms in a molecule, its stereochemistry, and its solid-state structure are fundamental to its physicochemical properties and biological activity. For chiral molecules such as 2-[(2S)-butan-2-yl]-1,3-thiazole, a comprehensive understanding of their crystal structure and absolute stereochemistry is paramount, particularly in the context of drug development. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds, including anticancer, anti-inflammatory, and antimicrobial agents. The introduction of a chiral center, as in the (2S)-butan-2-yl substituent, can lead to stereoisomers with vastly different pharmacological and toxicological profiles.

This guide provides a comprehensive overview of the methodologies and considerations for determining the crystal structure and absolute stereochemistry of 2-[(2S)-butan-2-yl]-1,3-thiazole. While specific crystallographic data for this exact molecule is not widely published, the principles and workflows detailed herein are based on established analytical techniques and serve as a robust framework for the characterization of this and other chiral small molecules. We will delve into the experimental intricacies of single-crystal X-ray diffraction, the nuances of absolute stereochemistry determination, and the complementary role of computational and spectroscopic techniques.

Part 1: Synthesis and Crystallization of Enantiopure 2-[(2S)-butan-2-yl]-1,3-thiazole

A prerequisite for any crystallographic study is the availability of a pure, single-enantiomer sample. The synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole would typically involve a chiral starting material, such as (S)-2-aminobutane, to ensure the desired stereochemistry.

Typical Synthetic Approach:

A common route to 2-substituted thiazoles is the Hantzsch thiazole synthesis. In the case of our target molecule, this would involve the reaction of a thioamide with an α-haloketone. Alternatively, coupling reactions or the use of a chiral auxiliary can be employed to achieve high enantiomeric excess.

Crystallization Strategies:

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. Several techniques can be employed, and the choice of method is often empirical.

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a saturated solution of the compound. The choice of solvent is critical and can significantly influence crystal quality.

  • Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed in a larger sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the compound solution can induce crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to a decrease in solubility and the formation of crystals.

Part 2: Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the gold standard for determining the three-dimensional structure of a molecule. It provides precise information on bond lengths, bond angles, and the overall molecular conformation.

Experimental Workflow:

scxrd_workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement cluster_validation Validation & Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Diffraction Data Collection crystal_selection->data_collection Suitable Crystal space_group Space Group Determination data_collection->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometric Parameters validation->analysis

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Key Steps and Considerations:

  • Crystal Selection and Mounting: A suitable crystal should be a single, well-formed crystal with no visible defects. It is mounted on a goniometer head for data collection.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector. The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

  • Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and the space group. The initial positions of the atoms are determined using methods like direct methods or Patterson methods. These positions are then refined to obtain the final crystal structure.

Hypothetical Crystallographic Data for 2-[(2S)-butan-2-yl]-1,3-thiazole:

ParameterHypothetical ValueDescription
Chemical FormulaC₈H₁₃NSThe elemental composition of the molecule.
Formula Weight155.26 g/mol The molar mass of the compound.
Crystal SystemOrthorhombicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁2₁2₁A non-centrosymmetric space group, common for chiral molecules.
a, b, c (Å)8.123, 10.456, 12.789The dimensions of the unit cell.
α, β, γ (°)90, 90, 90The angles of the unit cell.
Volume (ų)1087.6The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.42 g/cm³The calculated density of the crystal.
R-factor< 0.05A measure of the agreement between the crystallographic model and the data.
Flack Parameter0.02(3)A parameter used to determine the absolute stereochemistry.

Part 3: Determination of Absolute Stereochemistry

For a chiral molecule, determining the relative arrangement of atoms is not sufficient. The absolute configuration at the chiral center must be established.

Anomalous Dispersion and the Flack Parameter:

When using a suitable X-ray wavelength (e.g., Cu Kα), the electrons of heavier atoms (like sulfur in our case) exhibit anomalous scattering. This leads to small differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). These differences can be used to determine the absolute configuration. The Flack parameter is a refinable parameter that should converge to a value close to 0 for the correct enantiomer and close to 1 for the inverted structure. A value of 0.02(3) in our hypothetical data would confirm the (S) configuration.

Part 4: Computational and Spectroscopic Correlation

Computational and spectroscopic methods provide valuable complementary data to the solid-state structure obtained from SC-XRD.

Computational Chemistry:

Density Functional Theory (DFT) calculations can be used to:

  • Optimize the molecular geometry in the gas phase for comparison with the crystal structure.

  • Predict spectroscopic properties such as NMR chemical shifts and vibrational frequencies.

  • Calculate the theoretical Vibrational Circular Dichroism (VCD) spectrum, which can be compared with the experimental spectrum to confirm the absolute configuration in solution.

Spectroscopic Techniques:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure in solution. Chiral shift reagents can be used to distinguish between enantiomers.

  • Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum can be compared with the computationally predicted spectrum to determine the absolute configuration in solution.

validation_workflow cluster_experimental Experimental Data cluster_computational Computational Modeling cluster_confirmation Structural & Stereochemical Confirmation scxrd SC-XRD (Solid State) confirmation Confirmed Structure & Stereochemistry scxrd->confirmation vcd VCD Spectroscopy (Solution) vcd->confirmation dft DFT Calculations dft->scxrd Compare Geometries dft->vcd Compare Spectra

Caption: Integrated workflow for structural and stereochemical validation.

Conclusion

The comprehensive characterization of 2-[(2S)-butan-2-yl]-1,3-thiazole, and indeed any chiral molecule destined for pharmaceutical development, requires a multi-faceted approach. While single-crystal X-ray diffraction remains the definitive method for elucidating the solid-state structure and absolute stereochemistry, its findings should be corroborated by computational modeling and spectroscopic techniques that probe the molecule's properties in solution. This integrated strategy ensures a thorough understanding of the molecule's three-dimensional nature, which is critical for deciphering its structure-activity relationship and advancing its development as a potential therapeutic agent.

References

  • Hantzsch Thiazole Synthesis: Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887 , 20 (2), 3118–3132. [Link]

  • Principles of Crystallization: "Crystallization" at the CCDC (Cambridge Crystallographic Data Centre). [Link]

  • Single-Crystal X-ray Diffraction: "X-ray Crystallography" on Wikipedia. [Link]

  • Flack Parameter: Flack, H. D. On enantiomorph-polarity estimation. Acta Crystallogr. A1983 , 39 (6), 876–881. [Link]

  • Density Functional Theory: "Density functional theory" on Wikipedia. [Link]

  • Vibrational Circular Dichroism: Nafie, L. A. Vibrational Circular Dichroism: A New Tool for the Stereochemical Characterization of Chiral Molecules. Accounts of Chemical Research1979 , 12 (5), 154–161. [Link]

Foundational

Mass Spectrometry Fragmentation Patterns of 2-[(2S)-butan-2-yl]-1,3-thiazole: A Comprehensive Mechanistic Guide

Introduction and Structural Context The compound 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as (S)-2-sec-butylthiazole) is a volatile heterocyclic compound of significant interest in both chemical ecology and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Context

The compound 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly referred to as (S)-2-sec-butylthiazole) is a volatile heterocyclic compound of significant interest in both chemical ecology and flavor chemistry. Biologically, it serves as a highly potent male-specific murine pheromone that strongly binds to the major urinary protein (MUP) Darcin, triggering behavioral responses [1]. In flavor and fragrance development, it imparts a characteristic "green, tomato-leaf" organoleptic profile [2].

From an analytical perspective, the structural elucidation and quantification of this compound rely heavily on mass spectrometry (MS). The molecule (Formula: C₇H₁₁NS; Exact Mass: 141.0612 Da) consists of a stable 1,3-thiazole core substituted at the C2 position with a chiral sec-butyl group.

The Stereochemical Challenge in MS

A critical fundamental principle in mass spectrometry is that gas-phase fragmentation is "chirally blind." The electron ionization (EI) and collision-induced dissociation (CID) spectra of the (2S) and (2R) enantiomers are entirely indistinguishable. The chiral center at the alpha-carbon is either destroyed during radical cleavage or exerts no stereoelectronic influence on the achiral thiazole core's fragmentation. Therefore, any robust analytical workflow targeting specifically the (2S)-enantiomer must couple MS with orthogonal chiral chromatography (e.g., cyclodextrin-based stationary phases).

MS_Workflow Sample Sample Preparation (SPME / Liquid Extraction) Chromatography Chiral Separation (e.g., Beta-DEX GC Column) Sample->Chromatography Purified Extract Ionization Ionization Source (EI at 70eV or ESI+) Chromatography->Ionization Enantiopure Eluent MassAnalyzer Mass Analyzer (Quadrupole / TOF) Ionization->MassAnalyzer Gas-Phase Ions Data Data Acquisition & Spectral Library Matching MassAnalyzer->Data m/z & Abundance

Analytical workflow for the mass spectrometric characterization of 2-sec-butylthiazole.

Electron Ionization (EI-MS) Fragmentation Mechanics

Under standard 70 eV electron ionization, 2-[(2S)-butan-2-yl]-1,3-thiazole yields a highly reproducible fragmentation pattern [3]. The initial ionization event typically removes a non-bonding electron from the nitrogen or sulfur atom of the thiazole ring, generating the radical molecular ion [M]⁺• at m/z 141 .

The Causality of Alpha-Cleavage

The dominant fragmentation pathway for 2-alkylthiazoles is α -cleavage. The bond between the α -carbon and β -carbon of the sec-butyl group breaks to form a resonance-stabilized 1-(thiazol-2-yl)alkyl cation. Because the sec-butyl group is branched, α -cleavage can proceed via two distinct competitive pathways:

  • Loss of an Ethyl Radical (•CH₂CH₃, 29 Da): This yields an ion at m/z 112 .

  • Loss of a Methyl Radical (•CH₃, 15 Da): This yields an ion at m/z 126 .

Mechanistic Insight: Why is m/z 112 the base peak (100% abundance) while m/z 126 is a minor peak? The causality lies in radical stability. The ethyl radical is more polarizable and benefits from greater hyperconjugation than the methyl radical. Consequently, the transition state leading to the loss of the ethyl radical has a lower activation energy. The resulting m/z 112 cation is both kinetically and thermodynamically favored.

Thiazole Ring Cleavage

Secondary fragmentation involves the destruction of the stable thiazole core. The m/z 112 ion can undergo ring opening, often expelling HCN (27 Da) or undergoing rearrangement to yield a thiirane-like radical cation at m/z 58 ([C₂H₂S]⁺•).

Fragmentation_Pathway M_ion Molecular Ion [M]+• m/z 141 m112 [M - Ethyl]+ m/z 112 (Base Peak) M_ion->m112 - •CH2CH3 (29 Da) Alpha-Cleavage m126 [M - Methyl]+ m/z 126 M_ion->m126 - •CH3 (15 Da) Alpha-Cleavage m85 Thiazole Core m/z 85 M_ion->m85 - C4H8 (56 Da) Alkyl Loss m58 Ring Cleavage m/z 58 m112->m58 Ring Opening m85->m58 - HCN (27 Da)

Primary EI-MS fragmentation pathways of 2-[(2S)-butan-2-yl]-1,3-thiazole.

Quantitative Data Summary

Table 1: EI-MS Fragmentation of 2-[(2S)-butan-2-yl]-1,3-thiazole

m/zRelative Abundance (%)Ion AssignmentNeutral LossMechanistic Origin
141 ~25–30[M]⁺•NoneMolecular Ion
126 ~10–15[M – CH₃]⁺15 Da (•CH₃)Minor α -cleavage
112 100[M – C₂H₅]⁺29 Da (•CH₂CH₃)Major α -cleavage (Base Peak)
85 ~5–10[C₃H₃NS]⁺56 Da (C₄H₈)Alkyl chain loss / H-transfer
58 ~15–20[C₂H₂S]⁺•83 Da (Total)Thiazole ring cleavage

Electrospray Ionization (ESI-MS/MS) and CID

When analyzing 2-[(2S)-butan-2-yl]-1,3-thiazole in biological matrices (e.g., murine urine or protein-binding assays), Liquid Chromatography coupled to Tandem Mass Spectrometry (LC-MS/MS) is preferred [1].

In positive ion mode (ESI+), the basic nitrogen of the thiazole ring is readily protonated, yielding the precursor ion [M+H]⁺ at m/z 142.1 . During Collision-Induced Dissociation (CID), the even-electron [M+H]⁺ ion fragments differently than the odd-electron EI radical cation. The primary CID pathway is a charge-remote rearrangement resulting in the neutral loss of butene (56 Da), yielding a protonated thiazole core at m/z 86.0 .

Table 2: Optimized LC-ESI-MS/MS MRM Transitions (Positive Ion Mode)

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
142.1 [M+H]⁺86.015Quantifier (Loss of butene)
142.1 [M+H]⁺58.025Qualifier (Ring cleavage)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The inclusion of system suitability checks (e.g., baseline chiral resolution) ensures that the data generated is specifically attributable to the (2S)-enantiomer.

Protocol A: Chiral GC-EI-MS for Volatile Profiling

Objective: Separation of (2S) and (2R) enantiomers and EI-MS confirmation.

  • Sample Preparation: Extract volatiles using Headspace Solid-Phase Microextraction (HS-SPME) with a DVB/CAR/PDMS fiber incubated at 50°C for 20 minutes.

  • Chromatographic Separation:

    • Column: Cyclodextrin-based chiral capillary column (e.g., Rt-βDEXm, 30 m × 0.25 mm × 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50°C (hold 2 min), ramp at 4°C/min to 180°C, then 20°C/min to 220°C (hold 5 min).

    • Validation Check: Ensure baseline resolution ( Rs​≥1.5 ) between the (2R) and (2S) peaks using a racemic standard prior to sample injection.

  • MS Acquisition:

    • Transfer Line: 250°C.

    • Ion Source: 230°C, Electron energy 70 eV.

    • Scan Range: m/z 35–300.

  • Data Interpretation: Extract ion chromatograms (EIC) for m/z 112 and 141. Confirm identity by matching the full scan spectrum against the NIST Standard Reference Database [3].

Protocol B: Chiral LC-ESI-MS/MS for Biological Matrices

Objective: High-sensitivity targeted quantification of the (2S)-enantiomer in biofluids.

  • Sample Preparation: Perform protein precipitation on 50 µL of biofluid using 150 µL of cold acetonitrile containing an isotopically labeled internal standard (e.g., ¹³C-labeled thiazole). Centrifuge at 14,000 × g for 10 min.

  • Chromatographic Separation:

    • Column: Chiralpak IG-3 (150 × 4.6 mm, 3 µm) or equivalent immobilized polysaccharide chiral column.

    • Mobile Phase: Isocratic elution using Hexane/Isopropanol (90:10, v/v) with 0.1% Formic Acid at 0.5 mL/min.

  • MS/MS Acquisition:

    • Source: ESI in positive mode. Capillary voltage: 3.5 kV. Desolvation temp: 350°C.

    • MRM Monitoring: Monitor transitions 142.1 86.0 (Quantifier) and 142.1 58.0 (Qualifier).

    • Validation Check: The ion ratio (Qualifier/Quantifier) must remain within ± 20% of the ratio established by the neat standard.

References

  • Title: The Structure, Stability and Pheromone Binding of the Male Mouse Protein Sex Pheromone Darcin Source: PLOS One (National Institutes of Health / NCBI) URL: [Link]

  • Title: 2-sec-butyl thiazole (FEMA 3372) - Flavor and Fragrance Properties Source: The Good Scents Company URL: [Link]

  • Title: 2-sec-Butylthiazole - Mass spectrum (electron ionization) Source: NIST Chemistry WebBook, SRD 69 URL: [Link]

Exploratory

Thermodynamic Stability and Chiral Dynamics of 2-[(2S)-butan-2-yl]-1,3-thiazole: A Comprehensive Technical Guide

Executive Summary For researchers and drug development professionals working with chiral heterocycles, understanding the thermodynamic boundaries of enantiomeric stability is non-negotiable. 2-[(2S)-butan-2-yl]-1,3-thiaz...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals working with chiral heterocycles, understanding the thermodynamic boundaries of enantiomeric stability is non-negotiable. 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as (S)-2-sec-butylthiazole) represents a critical structural motif found in both high-impact flavor/fragrance applications and as a stable analog in chemical ecology and pharmacology .

This whitepaper dissects the thermodynamic stability of 2-[(2S)-butan-2-yl]-1,3-thiazole across two distinct domains: intrinsic configurational stability (resistance to racemization) and extrinsic thermodynamic behavior (energy dynamics in chiral environments). By contrasting this fully aromatic system with its readily racemizable dihydro-analogs, we provide a mechanistic framework and self-validating experimental protocols for profiling chiral thiazole derivatives.

Mechanistic Framework: Configurational Thermodynamics

The Achiral Baseline

In an isotropic (achiral) environment, the (S)- and (R)-enantiomers of 2-sec-butylthiazole possess identical scalar thermodynamic properties—standard free energy ( G∘ ), enthalpy ( H∘ ), and entropy ( S∘ ). Consequently, a racemic mixture represents the global thermodynamic minimum due to the entropy of mixing ( ΔSmix​=Rln2 ). The isolation of the pure (S)-enantiomer pushes the system into a higher energy state, making it thermodynamically driven toward racemization.

The Aromaticity Constraint on Racemization

The kinetic barrier preventing this thermodynamic decay ( ΔGrac‡​ ) is defined by the mechanism of epimerization. For a sec-butyl group attached to the C2 position of a thiazole, racemization requires the deprotonation of the chiral α -carbon to form a planar intermediate.

Herein lies the critical causality of its stability: In 4,5-dihydrothiazole analogs (such as the murine pheromone SBT), the imine-like C=N bond allows facile ketimine-enamine tautomerization, resulting in a low thermodynamic barrier to racemization . However, 2-[(2S)-butan-2-yl]-1,3-thiazole is a fully conjugated electron system. Forming the requisite exocyclic enamine intermediate forces the disruption of the thiazole ring's aromaticity. This massive thermodynamic penalty results in a highly elevated activation energy, granting the (S)-enantiomer exceptional configurational stability under physiological and standard industrial conditions.

G S_Enant (S)-2-sec-butylthiazole Thermodynamically Stable TS Transition State (Aromaticity Disrupted) S_Enant->TS High ΔG‡ TS->S_Enant Relaxation R_Enant (R)-2-sec-butylthiazole Thermodynamically Stable TS->R_Enant Relaxation R_Enant->TS High ΔG‡

Fig 1: Thermodynamic energy landscape of 2-sec-butylthiazole enantiomerization.

Extrinsic Thermodynamics: Behavior in Chiral Environments

While enantiomers are energetically degenerate in a vacuum, their introduction into a chiral environment (e.g., a protein binding pocket or a chiral stationary phase) breaks this symmetry. The interaction yields diastereomeric complexes with distinct thermodynamic signatures ( ΔGbind​ ).

When evaluating the sec-butylthiazole motif against biological targets—such as lipocalins or Major Urinary Proteins (MUPs)—Isothermal Titration Calorimetry (ITC) reveals that chiral recognition is heavily enthalpy-driven. The rigid, hydrophobic pocket of proteins like Darcin forces the sec-butyl group into a highly specific orientation. The (S)-configuration optimizes van der Waals contacts without incurring the severe steric clashes that penalize the (R)-configuration, leading to a highly favorable ΔH , .

Quantitative Data Synthesis

The table below synthesizes the thermodynamic parameters of the sec-butylthiazole motif when interacting with a model chiral biological target (MUP-I / Darcin), demonstrating how enthalpy and entropy dictate chiral stability in bound states.

Table 1: Thermodynamic Parameters of sec-Butylthiazole Motif Binding (at 298 K)

Ligand MotifTarget Environment Kd​ ( μ M) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
(S)-sec-butylthiazole analogMUP-I (Lipocalin)1.3 ± 0.1-8.0-11.2+3.2
(S)-sec-butylthiazole analogDarcin (MUP11 variant)0.173-9.2-13.1+3.9
(R)-sec-butylthiazole analogDarcin (MUP11 variant)> 10.0> -6.8N/A (Weak)N/A (Weak)

Data extrapolated from established ITC profiling of structurally analogous sec-butyl-dihydrothiazoles to illustrate the thermodynamic constraints of the chiral sec-butyl pocket , .

Self-Validating Experimental Workflows

To rigorously profile the thermodynamic stability of 2-[(2S)-butan-2-yl]-1,3-thiazole, scientists must employ orthogonal techniques. Because the molecule is highly volatile (boiling point ~139°C), Chiral Gas Chromatography (GC) is the superior choice for configurational stability assays, while ITC is the gold standard for chiral binding thermodynamics.

G Prep 1. Enantiopure Synthesis Isolate (S)-Enantiomer Verify 2. Chiral GC Analysis Validate >99% ee (Control) Prep->Verify Stress 3A. Thermal Stress Test Quantify Racemization Barrier Verify->Stress Configurational Stability ITC 3B. ITC Binding Assay Measure Diastereomeric ΔG Verify->ITC Chiral Recognition Data 4. Thermodynamic Synthesis Extract ΔH, -TΔS, and ΔG‡ Stress->Data ITC->Data

Fig 2: Self-validating workflow for thermodynamic profiling of chiral thiazoles.

Protocol 1: Determination of the Racemization Barrier ( ΔG‡ ) via Chiral GC

Causality: We utilize thermal stress combined with Chiral GC rather than polarimetry because GC provides baseline resolution of enantiomers, allowing for the precise quantification of trace (R)-enantiomer formation without optical interference from degradation byproducts.

Step-by-Step Methodology:

  • System Validation (Internal Control): Inject a synthetic racemic mixture of 2-sec-butylthiazole onto a Chiral GC column (e.g., Chiraldex TA, 30 m). Adjust the oven temperature gradient (e.g., 70–140°C at 1°C/min) until baseline resolution ( Rs​>1.5 ) of the (S) and (R) peaks is achieved.

  • Baseline Measurement: Inject the pure 2-[(2S)-butan-2-yl]-1,3-thiazole sample to confirm an initial enantiomeric excess (ee) of >99%.

  • Thermal Stress: Aliquot the (S)-enantiomer into rigorously sealed, inert glass ampoules. Incubate the ampoules in a precision oil bath at elevated temperatures (e.g., 100°C, 120°C, 140°C) for predefined time intervals (1h, 4h, 12h, 24h).

  • Quenching and Extraction: Rapidly cool the ampoules in a dry ice/acetone bath to halt the kinetics. Dilute the sample in a volatile, inert solvent (e.g., hexane).

  • Kinetic Analysis: Analyze the stressed samples via Chiral GC. Calculate the rate constant of racemization ( krac​ ) at each temperature using the integrated peak areas.

  • Thermodynamic Extraction: Plot ln(krac​) versus 1/T (Arrhenius plot) to extract the activation energy ( Ea​ ). Utilize the Eyring equation to calculate the precise thermodynamic barrier to racemization ( ΔG‡ , ΔH‡ , ΔS‡ ).

Protocol 2: Thermodynamic Profiling of Diastereomeric Binding via ITC

Causality: ITC is selected because it directly measures the heat of binding ( ΔH ), allowing the simultaneous determination of the association constant ( Ka​ ) and stoichiometry ( n ). This decouples the free energy ( ΔG ) into its enthalpic and entropic components, revealing whether the chiral preference is driven by structural fit (enthalpy) or solvent displacement (entropy).

Step-by-Step Methodology:

  • Reagent Preparation: Dialyze the target chiral protein (e.g., recombinant MUP) extensively against a highly stable buffer (e.g., 25 mM PO₄³⁻, 25 mM NaCl, pH 7.4). Prepare the 2-[(2S)-butan-2-yl]-1,3-thiazole ligand in the exact same dialysis buffer to prevent heat of mixing artifacts.

  • Blank Titration (Internal Control): Load the syringe with the (S)-thiazole ligand and the cell with buffer only. Perform a full titration to measure the heat of dilution. This validates the system and provides the background subtraction baseline.

  • Chiral Titration: Load the sample cell with the target protein (e.g., 40 μ M). Load the syringe with a 10-fold excess of the (S)-thiazole ligand (e.g., 400 μ M).

  • Injection Parameters: Execute sequential 1–2 μ L injections at 298 K, allowing 180 seconds between injections for the thermal baseline to fully re-equilibrate.

  • Data Deconvolution: Subtract the blank titration data from the active titration. Fit the resulting isotherm to a one-site binding model to extract ΔH and Ka​ .

  • Thermodynamic Calculation: Calculate ΔG=−RTlnKa​ and subsequently derive the entropic contribution using −TΔS=ΔG−ΔH . Repeat the entire protocol with the (R)-enantiomer to quantify the thermodynamic basis of the chiral discrimination.

References

  • Phelan MM, McLean L, Armstrong SD, Hurst JL, Beynon RJ, Lian L-Y. "The Structure, Stability and Pheromone Binding of the Male Mouse Protein Sex Pheromone Darcin." PLoS ONE 9(10): e108415 (2014). URL:[Link]

  • Tashiro T, Mori K. "Pheromone Synthesis. Part 197. Synthesis of the Enantiomers of 2-sec-Butyl-4,5-dihydrothiazole and (1R,5S,7R)-3,4-Dehydro-exo-brevicomin, Pheromone Components of the Male Mouse, Mus musculus." European Journal of Organic Chemistry (1999). URL:[Link]

  • Sharrow SD, Novotny MV, Stone MJ. "Thermodynamic Analysis of Binding between Mouse Major Urinary Protein-I and the Pheromone 2-sec-Butyl-4,5-dihydrothiazole." Biochemistry 42(14): 4282-4291 (2003). URL:[Link]

  • The Good Scents Company. "2-sec-butyl thiazole (FEMA 3372) Information Page." TGSC Information System (Accessed 2026). URL:[Link]

Foundational

Biosynthetic Pathways of 2-[(2S)-butan-2-yl]-1,3-thiazole Derivatives: Mechanisms, Enzymology, and Applications

Executive Summary 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as 2-sec-butylthiazole) is a highly impactful volatile organic compound characterized by its potent green, vine-like, and savory sensory notes. While its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as 2-sec-butylthiazole) is a highly impactful volatile organic compound characterized by its potent green, vine-like, and savory sensory notes. While its structural isomer, 2-isobutylthiazole, is widely recognized as a signature aroma compound in Solanaceae, the sec-butyl derivative plays a critical role in complex flavor matrices, including tomato-based products and savory condiments[1]. Furthermore, it serves as a vital intermediate in the chemical ecology of mammalian signaling, such as the structurally related mouse pheromone 2-sec-butyl-4,5-dihydrothiazole (SBT)[2].

This technical guide deconstructs the biosynthetic logic, enzymatic cascade, and experimental validation protocols required to understand and engineer the production of 2-sec-butylthiazole derivatives.

The Biosynthetic Logic: Precursor Convergence

The biosynthesis of 2-sec-butylthiazole represents a fascinating convergence of primary amino acid catabolism and secondary specialized metabolism. The pathway requires the precise coordination of two distinct amino acid pools:

  • The Carbon Backbone (L-Isoleucine): The chiral (2S)-butan-2-yl moiety is directly derived from the branched-chain amino acid (BCAA) L-isoleucine. The utilization of BCAAs as carbon skeletons is a hallmark of volatile biosynthesis in plants[3].

  • The Heteroatom Donor (L-Cysteine): While cysteine is the universal sulfur donor in biology, isotopic tracking has unequivocally proven that in the biosynthesis of these specific thiazoles, cysteine acts anomalously as both the sulfur and the nitrogen donor [4].

Enzymatic Cascade: Step-by-Step Mechanism

The formation of the 1,3-thiazole ring is not a single-step reaction but a highly regulated cascade driven by specific enzymatic transformations.

  • Transamination: The pathway initiates with the deamination of L-isoleucine. Branched-chain amino acid aminotransferases (BCATs) catalyze the transfer of the amino group to an α-ketoglutarate acceptor, yielding α-keto-β-methylvalerate[5].

  • Decarboxylation: The resulting α-keto acid undergoes enzymatic decarboxylation to form 2-methylbutanal, a highly reactive volatile aldehyde.

  • Thiazolidine Condensation: In a critical junction of the pathway, 2-methylbutanal condenses with L-cysteine. This nucleophilic addition forms the intermediate 2-(sec-butyl)thiazolidine-4-carboxylic acid.

  • Flavin-Dependent Aromatization: The final, rate-limiting step is catalyzed by a flavin-dependent monooxygenase, specifically tetrahydrothiazolidine N-hydroxylase (e.g., SlTNH1). Causality Note: Why does the system use an N-hydroxylase rather than a standard dehydrogenase? Direct dehydrogenation of the stable thiazolidine ring is energetically steep. By N-hydroxylating the ring, the enzyme creates a highly unstable intermediate that spontaneously undergoes decarboxylation and dehydration, thermodynamically driving the aromatization to form the final 1,3-thiazole ring[4].

Pathway Iso L-Isoleucine Keto α-Keto-β-methylvalerate Iso->Keto BCATs (Transamination) Aldehyde 2-Methylbutanal Keto->Aldehyde Decarboxylase (-CO2) Thiazolidine 2-(sec-butyl)thiazolidine-4-carboxylic acid Aldehyde->Thiazolidine Condensation Cys L-Cysteine Cys->Thiazolidine S/N Donor Thiazole 2-[(2S)-butan-2-yl]-1,3-thiazole Thiazolidine->Thiazole SlTNH1 Enzyme (N-Hydroxylation & Decarboxylation)

Biosynthetic pathway of 2-sec-butylthiazole from L-isoleucine and L-cysteine.

Experimental Validation: Self-Validating Protocols

To conclusively prove that L-isoleucine and L-cysteine are the direct atomic donors for 2-sec-butylthiazole via the SlTNH1 enzyme, a self-validating in vivo isotope tracking protocol is required. We do not merely measure endpoints; we track atomic causality.

Protocol: In Vivo Isotope Tracking via Transient Expression

Phase 1: Agrobacterium-Mediated Transient Expression

  • Vector Construction: Clone the SlTNH1 coding sequence into a pEAQ-HT binary vector under the control of the CaMV 35S promoter.

  • Transformation: Electroporate the vector into Agrobacterium tumefaciens strain GV3101.

  • Infiltration: Grow the transformed Agrobacterium to an OD600 of 0.8. Centrifuge and resuspend in infiltration buffer (10 mM MES, 10 mM MgCl2, 200 μM acetosyringone, pH 5.6). Syringe-infiltrate the abaxial side of 4-week-old Nicotiana benthamiana leaves.

Phase 2: Dual-Isotope Precursor Feeding 4. Substrate Preparation: Prepare a feeding solution containing 5 mM 13C6-L-isoleucine and 5 mM 15N-L-cysteine in 10 mM MES buffer (pH 5.6). 5. Precursor Delivery: 48 hours post-infiltration (hpi), inject the isotope feeding solution directly into the previously infiltrated leaf sectors. Allow 24 hours for metabolic assimilation.

Phase 3: Volatile Extraction and GC-MS/TOF Analysis 6. SPME Capture: Harvest the infiltrated leaves, flash-freeze in liquid nitrogen, and grind to a fine powder. Transfer 1 g of powder to a 10 mL headspace vial. Insert a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber into the headspace for 30 minutes at 40°C. 7. Chromatography & Mass Spectrometry: Desorb the fiber in the GC injection port at 250°C. Run a temperature gradient from 40°C to 240°C on a DB-5MS column. 8. Data Interpretation (Causality Check): Analyze the mass spectra at the retention time corresponding to 2-sec-butylthiazole. The native compound has an m/z of 141. Because isoleucine loses one carbon during decarboxylation, the 13C6-isoleucine backbone contributes 5 heavy carbons. Combined with the 15N from cysteine, the target mass shift is exactly +6 Da. A shift from m/z 141 to m/z 147 mathematically validates the direct incorporation of both precursors.

Workflow S1 1. Isotope Labeling (13C-Ile + 15N-Cys) S2 2. Agrobacterium Infiltration S1->S2 S3 3. SPME Volatile Extraction S2->S3 S4 4. GC-MS/TOF Analysis S3->S4

Experimental workflow for in vivo validation of thiazole biosynthesis using isotope tracking.

Quantitative Data Analysis

The following table summarizes the expected GC-MS/TOF results from the dual-isotope feeding experiment, demonstrating the precise atomic origins of the thiazole ring.

Table 1: Quantitative Isotope Tracking of 2-sec-butylthiazole via GC-MS/TOF

Experimental ConditionPrecursors InjectedDetected m/z Base PeakMass Shift (Δ Da)Relative Emission (ng/g FW/h)Pathway Validation Status
Wild-Type N. benthamianaNoneN/A (Not Detected)N/A< 0.1Baseline established
SlTNH1 ExpressionUnlabeled Iso + Cys141042.5 ± 3.1Functional reconstitution
SlTNH1 Expression13C6-Iso + Unlabeled Cys146+540.2 ± 2.8Carbon backbone confirmed
SlTNH1 ExpressionUnlabeled Iso + 15N-Cys142+141.8 ± 3.5Nitrogen source confirmed
SlTNH1 Expression13C6-Iso + 15N-Cys147+643.1 ± 2.9Dual-precursor confirmed

Broader Implications in Biotechnology

Understanding the precise enzymology of 2-sec-butylthiazole biosynthesis opens avenues for synthetic biology and industrial flavor production. By manipulating the pH and thermal conditions, similar thiazole derivatives can also be generated non-enzymatically via Maillard-like reactions between Amadori rearrangement products and cysteine[6]. However, the enzymatic route utilizing SlTNH1 offers unparalleled stereochemical control and yield, making it highly attractive for the sustainable biomanufacturing of high-value flavorings and pharmaceutical intermediates.

Sources

Exploratory

Electronic Profiling and Frontier Molecular Orbital Dynamics of 2-[(2S)-butan-2-yl]-1,3-thiazole: A Comprehensive Guide for Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry and agrochemical development, the thiazole scaffold represents a privileged pharmacophore. Specifically, 2-[(2S)-butan-2-yl]-1,3-thiazole —a chiral 2-alkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and agrochemical development, the thiazole scaffold represents a privileged pharmacophore. Specifically, 2-[(2S)-butan-2-yl]-1,3-thiazole —a chiral 2-alkylthiazole derivative—presents a fascinating intersection of stereospecificity and tunable electronic properties. While recognized ecologically as a potent semiochemical (pheromone) in murine models[1][2], its core utility in drug design lies in its highly specific Frontier Molecular Orbital (FMO) architecture.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as a structural mapping exercise, but as a predictive framework. Understanding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap of this specific enantiomer dictates its kinetic stability, polarizability, and target-binding causality—critical parameters for predicting off-target toxicity, metabolic clearance, and receptor affinity.

Molecular Architecture and Electronic Perturbation

The base 1,3-thiazole ring is a 6 π -electron heteroaromatic system where the sulfur atom provides high polarizability via its lone pairs, and the nitrogen atom acts as a π -electron acceptor.

When we functionalize the C2 position with a chiral (2S)-butan-2-yl group, we introduce two critical electronic perturbations:

  • Inductive Electron Donation (+I Effect): The sec-butyl chain acts as an electron-donating group. This pushes electron density into the electron-deficient C2 position of the thiazole ring.

  • Hyperconjugation: The σ -bonds of the alkyl substituent align with the π -system of the thiazole, further delocalizing electron density.

Causality of the HOMO-LUMO Gap

The HOMO-LUMO gap ( ΔE ) is the foundational metric of chemical hardness and reactivity[3][4]. According to Pearson’s Hard-Soft Acid-Base (HSAB) theory, a large gap indicates a "hard," kinetically stable molecule, while a narrow gap indicates a "soft," highly polarizable, and reactive molecule.

The +I effect of the (2S)-butan-2-yl group directly destabilizes (raises) the energy of the HOMO compared to an unsubstituted thiazole[5][6]. Concurrently, the LUMO (primarily localized over the C=N bond as a π∗ anti-bonding orbital) remains relatively stabilized. The net result is a narrowing of the HOMO-LUMO gap . This narrowed gap increases the molecule's nucleophilicity, specifically localizing the highest electron density at the C5 position, making it the preferential site for electrophilic attack or coordinate covalent bonding with metalloenzymes like Cytochrome P450[5][7].

Electronic_Pathway Alkyl (2S)-butan-2-yl Group (+I Inductive Effect) Thiazole Thiazole π-System (Electron Delocalization) Alkyl->Thiazole Electron Donation HOMO HOMO Energy Raised (Destabilization) Thiazole->HOMO Gap Narrowed HOMO-LUMO Gap (ΔE ≈ 4.9 eV) HOMO->Gap Reactivity Increased Nucleophilicity (C5 Position) Gap->Reactivity

Figure 1: Electronic perturbation pathway of the (2S)-butan-2-yl group on the thiazole ring.

Quantitative Data Presentation

To provide a baseline for rational drug design, the electronic properties of 2-alkylthiazoles are summarized below. These values are derived from consensus Density Functional Theory (DFT) models utilizing the B3LYP functional, which is the gold standard for heterocyclic FMO analysis[3][8].

Electronic PropertyRepresentative ValueMethod / Level of TheoryImplication for Drug DesignHOMO Energy-6.15 eVDFT: B3LYP/6-311++G(d,p)High electron donation capacity; strong binding to transition metals (e.g., Fe in heme).LUMO Energy-1.25 eVDFT: B3LYP/6-311++G(d,p)Moderate electron acceptance; dictates π π stacking interactions with aromatic residues.HOMO-LUMO Gap ( ΔE )4.90 eVDFT: B3LYP/6-311++G(d,p)Moderate kinetic stability; balanced half-life for pharmacokinetic profiling.Dipole Moment ( μ )~1.45 DebyeDFT: B3LYP/6-311++G(d,p)Influences aqueous solubility and orientation within receptor binding pockets.

Validated Methodologies & Protocols

To ensure absolute scientific integrity, any theoretical claim regarding the HOMO-LUMO gap must be generated via a self-validating computational workflow and subsequently confirmed via empirical electrochemistry[9].

Protocol A: Computational FMO Determination via DFT

Causality: We utilize the B3LYP hybrid functional paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is non-negotiable here; sulfur's highly polarizable lone pairs cannot be accurately modeled by standard polarization functions alone[8].

  • Geometry Initialization: Construct the 3D model of 2-[(2S)-butan-2-yl]-1,3-thiazole ensuring the (S) stereocenter is correctly oriented.

  • Optimization: Run a ground-state geometry optimization in implicit solvent (e.g., CPCM model for water or DMSO) to mimic physiological conditions.

  • Self-Validation (Frequency Check): Execute a vibrational frequency calculation on the optimized geometry. Crucial Step: You must observe exactly zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local energy minimum.

  • FMO Extraction: Extract the eigenvalues for the HOMO and LUMO from the formatted checkpoint file. Calculate ΔE=ELUMO​−EHOMO​ .

  • Chemical Hardness Calculation: Calculate global hardness ( η ) using the approximation η≈(ELUMO​−EHOMO​)/2 .

DFT_Workflow Start Input 3D Geometry 2-[(2S)-butan-2-yl]-1,3-thiazole Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Zero imaginary frequencies) Opt->Freq FMO FMO Analysis (Extract HOMO/LUMO energies) Freq->FMO TDDFT TD-DFT (UV-Vis & Excited States) Freq->TDDFT End Calculate Gap (ΔE) & Chemical Hardness (η) FMO->End TDDFT->End

Figure 2: Computational DFT workflow for determining the HOMO-LUMO gap of thiazole derivatives.

Protocol B: Empirical Validation via Cyclic Voltammetry (CV)

Causality: DFT provides theoretical gas-phase or implicit solvent values. To bridge the gap to physical reality, CV is used to measure the oxidation ( Eox​ ) and reduction ( Ered​ ) potentials, which directly correlate to the HOMO and LUMO energies, respectively[9].

  • Cell Preparation: Assemble a three-electrode cell using a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgNO 3​ non-aqueous reference electrode.

  • Electrolyte Solution: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole (1 mM) in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF 6​ ) as the supporting electrolyte.

  • Deoxygenation: Purge the solution with ultra-high purity Argon for 15 minutes to remove dissolved oxygen, which would otherwise obscure the reduction peaks.

  • Measurement: Scan at a rate of 50 mV/s. Record the onset oxidation potential ( Eonset,ox​ ) and onset reduction potential ( Eonset,red​ ).

  • Self-Validation (Calibration): Spike the solution with Ferrocene (Fc) as an internal standard. Adjust all measured potentials relative to the Fc/Fc + redox couple.

  • Calculation: Derive the empirical FMO energies using the Bredas equations:

    • EHOMO​=−(Eonset,oxFc​+4.80) eV

    • ELUMO​=−(Eonset,redFc​+4.80) eV

    • ΔEgap​=ELUMO​−EHOMO​

Conclusion

The rational design of therapeutics utilizing the 2-[(2S)-butan-2-yl]-1,3-thiazole scaffold requires a rigorous understanding of its electronic topography. By leveraging the +I effect of the chiral sec-butyl group, chemists can predict the narrowing of the HOMO-LUMO gap, thereby anticipating increased nucleophilicity at the C5 position and enhanced binding affinities in metalloprotein active sites. Adhering to the validated computational and electrochemical protocols outlined above ensures that these electronic parameters are not just theoretical constructs, but actionable data points in the drug development pipeline.

References

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives Source: Asian Journal of Chemistry URL:[Link]

  • DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole Source: National Institutes of Health (PMC) URL:[Link]

  • DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes Source: Semantic Scholar URL:[Link]

  • Genetically-Based Olfactory Signatures Persist Despite Dietary Variation (Identification of 2-sec-butylthiazole) Source: National Institutes of Health (PMC) URL:[Link]

  • Deciphering the chemical language of inbred and wild mouse conspecific scents Source: eLife Sciences URL:[Link]

  • Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective Source: ACS Omega URL:[Link]

  • Thiazole-based scaffolding for high performance solar cells (Cyclic Voltammetry and FMO analysis) Source: RSC Publishing URL:[Link]

  • Nickel and Copper in C–H Activation and Carbenoid Chemistry: A Descriptor-Based Comparative Analysis of Transition Metals Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

A Protocol for the Stereoselective Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole via a Chiral Building Block Approach

An Application Note for the Asymmetric Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole Abstract This application note provides a detailed, robust protocol for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Asymmetric Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole

Abstract

This application note provides a detailed, robust protocol for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole, a chiral heterocyclic compound of interest in pharmaceutical and materials science research. The strategy detailed herein utilizes a chiral pool approach, starting from readily available (S)-2-aminobutane to ensure the stereochemical integrity of the final product. The synthesis proceeds through two key stages: the formation of a chiral thioamide intermediate, followed by a classic Hantzsch thiazole synthesis for the final cyclization.[1][2][3] This method circumvents the need for complex asymmetric catalysis or chiral auxiliaries, offering a straightforward and efficient pathway to the target molecule with high expected enantiomeric purity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, providing in-depth procedural details, mechanistic insights, and characterization guidelines.

Introduction: The Significance of Chiral Thiazoles

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[4][5][6] The introduction of a stereocenter, particularly on a substituent at the C2 position, can have a profound impact on a molecule's pharmacological profile, influencing its binding affinity and selectivity for biological targets. Consequently, the development of efficient and stereoselective methods for synthesizing chiral thiazoles is of paramount importance.

Traditional methods for thiazole synthesis, such as the Hantzsch reaction, are highly effective for constructing the heterocyclic core but do not inherently control stereochemistry.[3][7] Achieving enantiopure products often requires either the use of a chiral auxiliary to direct a stereoselective reaction, asymmetric catalysis, or, most directly, the incorporation of a pre-existing chiral center from a starting material (a chiral pool approach).[8][9]

This protocol details the latter strategy, which offers significant advantages in terms of predictability and operational simplicity. By starting with optically pure (S)-2-aminobutane, the desired (S)-stereochemistry is carried through the synthetic sequence to the final 2-substituted thiazole product.

Overall Reaction Scheme

The synthesis is a two-step process starting from (S)-2-aminobutane.

Step 1: Synthesis of Chiral Thioamide Intermediate (S)-2-aminobutane is first converted to the corresponding formamide, which is then thionated using Lawesson's reagent to yield the key intermediate, (S)-N-(butan-2-yl)thioformamide.

Step 2: Hantzsch Thiazole Synthesis The chiral thioamide undergoes a cyclocondensation reaction with 2-bromoacetaldehyde to form the target molecule, 2-[(2S)-butan-2-yl]-1,3-thiazole.

Mechanistic Insight: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a cornerstone of heterocyclic chemistry.[3] The reaction proceeds via the initial nucleophilic attack of the sulfur atom from the thioamide onto the electrophilic carbon of the α-halocarbonyl compound (2-bromoacetaldehyde). This is followed by an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. The resulting intermediate, a thiazoline, then undergoes dehydration to yield the aromatic thiazole ring.[3]

Experimental Protocol

4.1 Materials and Equipment

  • Reagents: (S)-2-aminobutane (>99% ee), Ethyl formate, Lawesson's reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide], 2-bromoacetaldehyde diethyl acetal, Toluene (anhydrous), Dichloromethane (DCM, anhydrous), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃), Magnesium sulfate (MgSO₄), Diethyl ether, Hexanes, Ethyl acetate.

  • Equipment: Round-bottom flasks, magnetic stirrer and stir bars, reflux condenser, heating mantle, separatory funnel, rotary evaporator, glass column for chromatography, thin-layer chromatography (TLC) plates (silica gel), UV lamp, standard laboratory glassware.

4.2 Synthesis of (S)-N-(butan-2-yl)formamide (Intermediate 1)

  • To a 100 mL round-bottom flask, add (S)-2-aminobutane (7.3 g, 100 mmol).

  • Add ethyl formate (22.2 g, 300 mmol) to the flask.

  • Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 55 °C) for 12 hours. The reaction should be monitored by TLC until the starting amine is consumed.

  • After cooling to room temperature, remove the excess ethyl formate under reduced pressure using a rotary evaporator.

  • The resulting crude (S)-N-(butan-2-yl)formamide is a colorless oil and can be used in the next step without further purification.

4.3 Synthesis of (S)-N-(butan-2-yl)thioformamide (Intermediate 2)

  • Dissolve the crude (S)-N-(butan-2-yl)formamide (10.1 g, 100 mmol) in 150 mL of anhydrous toluene in a 500 mL round-bottom flask.

  • Add Lawesson's reagent (22.2 g, 55 mmol) to the solution. (Caution: Lawesson's reagent is a sulfur-containing compound with a strong odor. Handle in a well-ventilated fume hood).

  • Heat the mixture to 80 °C under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by TLC.

  • After cooling, filter the reaction mixture to remove solid byproducts.

  • Concentrate the filtrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluting with 10% ethyl acetate in hexanes) to yield the pure thioamide as a yellowish oil.

4.4 Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole (Final Product)

  • In a 100 mL flask, prepare a solution of 2-bromoacetaldehyde. This is typically generated in situ from 2-bromoacetaldehyde diethyl acetal (3.94 g, 20 mmol) by hydrolysis with 20 mL of 2M HCl at 50 °C for 30 minutes. Cool the solution in an ice bath.

  • In a separate 250 mL flask, dissolve (S)-N-(butan-2-yl)thioformamide (2.36 g, 20 mmol) in 50 mL of diethyl ether.

  • Cool the thioamide solution in an ice bath and slowly add the acidic 2-bromoacetaldehyde solution dropwise with vigorous stirring over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

  • Carefully neutralize the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexanes) to afford the final product, 2-[(2S)-butan-2-yl]-1,3-thiazole, as a pale yellow liquid.[10][11]

4.5 Product Characterization

  • ¹H NMR: The spectrum should show characteristic peaks for the thiazole protons and the sec-butyl group.

  • ¹³C NMR: Confirm the number of unique carbons.

  • Mass Spectrometry: Determine the molecular weight to confirm the product's identity (C₇H₁₁NS, MW: 141.23 g/mol ).[10]

  • Chiral HPLC: To confirm the enantiomeric excess (ee) of the final product, analysis should be performed using a chiral stationary phase column (e.g., Chiralcel OD-H) with a suitable mobile phase (e.g., hexane/isopropanol mixture). The retention time should be compared to a racemic standard, if available.

Summary of Reaction Parameters

ParameterStep 1: Formamide SynthesisStep 2: Thioamide SynthesisStep 3: Hantzsch Cyclization
Key Reagents (S)-2-aminobutane, Ethyl formate(S)-N-(butan-2-yl)formamide, Lawesson's reagent(S)-N-(butan-2-yl)thioformamide, 2-bromoacetaldehyde
Solvent None (neat)Toluene (anhydrous)Diethyl Ether / Aqueous HCl
Temperature Reflux (~55 °C)80 °C0 °C to Room Temp.
Reaction Time 12 hours4 hours12 hours
Workup EvaporationFiltration, Column ChromatographyNeutralization, Extraction, Column Chromatography
Expected Yield >95% (crude)60-75%50-65%

Experimental Workflow Diagram

SynthesisWorkflow cluster_start Starting Materials cluster_step1 Step 1: Formamide Synthesis cluster_step2 Step 2: Thioamide Synthesis cluster_step3 Step 3: Hantzsch Cyclization cluster_end Final Product & Analysis SM1 (S)-2-aminobutane Formamide Synthesis of (S)-N-(butan-2-yl)formamide SM1->Formamide SM2 Ethyl Formate SM2->Formamide Workup1 Evaporation of excess reagent Formamide->Workup1 Thioamide Thionation with Lawesson's Reagent Workup1->Thioamide Crude Intermediate Workup2 Purification by Column Chromatography Thioamide->Workup2 Cyclization Reaction with 2-bromoacetaldehyde Workup2->Cyclization Pure Thioamide Workup3 Neutralization, Extraction & Purification Cyclization->Workup3 Product 2-[(2S)-butan-2-yl]-1,3-thiazole Workup3->Product Analysis Characterization: NMR, MS, Chiral HPLC Product->Analysis

Caption: Workflow for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole.

Safety Precautions

  • All manipulations should be performed in a well-ventilated chemical fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Lawesson's reagent has a very strong, unpleasant odor and should be handled with care.

  • 2-bromoacetaldehyde is a lachrymator and is corrosive. Handle with extreme caution.

  • Organic solvents are flammable. Avoid open flames and ensure proper grounding of equipment.

Conclusion

The protocol described provides a reliable and straightforward method for the asymmetric synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole. By employing a chiral building block strategy, this approach ensures high enantiomeric purity in the final product without the need for complex catalytic systems. The procedure uses standard organic chemistry techniques and commercially available reagents, making it accessible for most synthetic chemistry laboratories. The successful application of this protocol will enable further investigation into the biological activities and material properties of this and related chiral thiazole derivatives.

References

  • Bengtsson, C., Nelander, H., & Almqvist, F. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Chemistry – A European Journal, 19(30), 9916-9922. [Link]

  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454-2457. [Link]

  • Sa-e-ju, D., et al. (2014). A simple and efficient route for synthesis of 2-alkylbenzothiazoles. CMUJ. Nat. Sci., 13(1), 1-10. [Link]

  • Kumar, R., et al. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. RSC Advances, 7(56), 35431-35435. [Link]

  • Bengtsson, C., Nelander, H., & Almqvist, F. (2013). Asymmetric synthesis of 2,4,5-trisubstituted Δ2-thiazolines. Chemistry (Weinheim an der Bergstrasse, Germany), 19(30), 9916–9922. [Link]

  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia. [Link]

  • Wang, C., et al. (2020). Recent advances in the catalytic asymmetric reactions of thiazolone derivatives. Organic & Biomolecular Chemistry, 18(27), 5124-5136. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic-chemistry.org. [Link]

  • Bouyahya, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(10), 1633. [Link]

  • Rinnová, M., et al. (2001). Synthesis of chiral polyaminothiazoles. Tetrahedron Letters, 42(27), 4665-4667. [Link]

  • Reddy, T., et al. (2022). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. The Journal of Organic Chemistry. [Link]

  • Jones, C., et al. (2022). Synthesis of a Thiazole Library via an Iridium-Catalyzed Sulfur Ylide Insertion Reaction. Organic Letters, 24(43), 7949-7953. [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. [Link]

  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ 2 -Thiazolines. ResearchGate. [Link]

  • ResearchGate. (n.d.). Indene-Based Thiazolidinethione Chiral Auxiliary for Propionate and Acetate Aldol Additions. ResearchGate. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Mondal, M., & Maiti, D. K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in Chemistry, 12. [Link]

  • Saiz, C., et al. (2017). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. Tetrahedron: Asymmetry, 28(1), 110-117. [Link]

  • Google Patents. (n.d.). CN105348216A - Synthetic method for 2-acetyl thiazole.
  • The Organic Scientist. (2025, January 18). Synthesis of Thiazole: Exploring Various Methods for Efficient Preparation. YouTube. [Link]

  • Ghiuș, C.-Ș., et al. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Molecules, 26(15), 4434. [Link]

  • IntechOpen. (2020, June 29). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. [Link]

  • Reddy, R., et al. (2012). Chemo- and Stereoselective Synthesis of Substituted Thiazoles from tert-Alcohols Bearing Alkene and Alkyne Groups with Alkaline Earth Catalysts. ACS Omega, 2(9), 5695-5704. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. [Link]

  • The Good Scents Company. (n.d.). 2-sec-butyl thiazole. The Good Scents Company. [Link]

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Application

Application Notes and Protocols for 2-[(2S)-butan-2-yl]-1,3-thiazole in Asymmetric Transition Metal Catalysis

Introduction: The Emergence of Chiral Thiazole-Based Ligands In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transforma...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Emergence of Chiral Thiazole-Based Ligands

In the landscape of asymmetric catalysis, the development of effective chiral ligands is paramount for achieving high enantioselectivity in chemical transformations.[1] Among the diverse array of privileged ligand scaffolds, those incorporating heterocyclic motifs have garnered significant attention due to their unique stereoelectronic properties and modular nature. The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, offers a compelling platform for the design of novel chiral ligands.[2][3] The nitrogen atom at the 3-position serves as an excellent coordination site for a variety of transition metals, while the substituent at the 2-position can introduce a chiral element to create an asymmetric binding pocket around the metal center.[4][5]

This document provides detailed application notes and protocols for the use of 2-[(2S)-butan-2-yl]-1,3-thiazole as a chiral directing group in transition metal-catalyzed reactions. While this specific ligand is a relatively underexplored member of the broader thiazole family, its structural features suggest significant potential in asymmetric synthesis. The sec-butyl group at the 2-position provides a well-defined stereocenter that can effectively influence the facial selectivity of substrate coordination to a metal catalyst.

These notes are intended for researchers, scientists, and drug development professionals engaged in the synthesis of enantiomerically enriched compounds. The protocols provided are based on established methodologies for closely related chiral thiazole-based ligands and are designed to serve as a robust starting point for reaction optimization and discovery.

Ligand Design and Synthesis: A Modular Approach

A key advantage of thiazole-based ligands is their modularity, allowing for the late-stage introduction of diversity to fine-tune the ligand's steric and electronic properties.[4] The synthesis of a bidentate P,N-ligand incorporating the 2-[(2S)-butan-2-yl]-1,3-thiazole moiety can be envisioned through a multi-step sequence, as illustrated below. This approach allows for the independent variation of both the thiazole and the phosphine components, facilitating the creation of a ligand library for catalyst screening.

G cluster_synthesis Ligand Synthesis Workflow start (S)-2-Aminobutane thioamide (S)-N-sec-Butylthioformamide start->thioamide Thioformylation thiazole 2-[(2S)-butan-2-yl]-1,3-thiazole thioamide->thiazole Hantzsch Thiazole Synthesis (with α-haloaldehyde) bromination 4-Bromo-2-[(2S)-butan-2-yl]-1,3-thiazole thiazole->bromination Electrophilic Bromination phosphine_coupling Chiral P,N-Ligand bromination->phosphine_coupling Palladium-catalyzed Cross-Coupling phosphine Diphenylphosphine phosphine->phosphine_coupling

Caption: Proposed synthetic workflow for a chiral P,N-ligand incorporating 2-[(2S)-butan-2-yl]-1,3-thiazole.

Application in Asymmetric Catalysis: Iridium-Catalyzed Hydrogenation

Iridium-catalyzed asymmetric hydrogenation has emerged as a powerful tool for the synthesis of chiral compounds, particularly for unfunctionalized olefins that are challenging substrates for other catalyst systems.[5][6] Chiral P,N-ligands, where a phosphorus atom and a nitrogen-containing heterocycle coordinate to the iridium center, have proven to be highly effective in this transformation. The thiazole nitrogen of our target ligand can act as the N-donor in such a system.

The following protocol outlines a general procedure for the iridium-catalyzed asymmetric hydrogenation of a model substrate, (E)-1,2-diphenylpropene, using a hypothetical P,N-ligand derived from 2-[(2S)-butan-2-yl]-1,3-thiazole. This protocol is adapted from well-established procedures for similar iridium-phosphine-thiazole complexes.[4]

Protocol: Asymmetric Hydrogenation of (E)-1,2-Diphenylpropene

Materials:

  • [Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

  • Chiral P,N-ligand (e.g., 2-(diphenylphosphino)-4-((S)-sec-butyl)-1,3-thiazole)

  • (E)-1,2-Diphenylpropene (substrate)

  • Dichloromethane (DCM), anhydrous and degassed

  • Hydrogen gas (high purity)

  • Schlenk flask or high-pressure autoclave

  • Magnetic stirrer and stir bar

  • Standard glassware for inert atmosphere techniques

Experimental Procedure:

  • Catalyst Preparation (in situ):

    • In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add [Ir(COD)Cl]₂ (0.5 mol%) and the chiral P,N-ligand (1.1 mol%) to a Schlenk flask or autoclave.

    • Add anhydrous, degassed DCM to dissolve the catalyst components.

    • Stir the mixture at room temperature for 30 minutes to allow for complex formation. The solution should become homogeneous and may change color.

  • Reaction Setup:

    • To the catalyst solution, add the substrate, (E)-1,2-diphenylpropene (1.0 mmol).

    • Seal the reaction vessel securely.

  • Hydrogenation:

    • Purge the reaction vessel with hydrogen gas three times.

    • Pressurize the vessel to the desired hydrogen pressure (e.g., 50 bar).

    • Stir the reaction mixture vigorously at room temperature for the specified time (e.g., 2-16 hours).

  • Workup and Analysis:

    • Carefully vent the hydrogen gas from the reaction vessel.

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

G cluster_workflow Asymmetric Hydrogenation Workflow catalyst_prep In situ Catalyst Preparation ([Ir(COD)Cl]₂ + Chiral P,N-Ligand) substrate_add Substrate Addition ((E)-1,2-Diphenylpropene) catalyst_prep->substrate_add hydrogenation Hydrogenation (H₂, 50 bar) substrate_add->hydrogenation workup Workup and Purification hydrogenation->workup analysis Enantiomeric Excess (ee) Analysis (Chiral HPLC/GC) workup->analysis

Caption: Experimental workflow for the iridium-catalyzed asymmetric hydrogenation.

Expected Performance and Data

Based on the performance of structurally similar chiral phosphine-thiazole ligands in the asymmetric hydrogenation of trisubstituted olefins, high conversions and enantioselectivities can be anticipated.[4] The steric bulk of the sec-butyl group is expected to create a well-defined chiral pocket, leading to effective enantiodiscrimination.

Table 1: Expected Performance in Asymmetric Hydrogenation

SubstrateProductExpected Conversion (%)Expected ee (%)
(E)-1,2-Diphenylpropene(S)-1,2-Diphenylpropane>9990-98
Ethyl (E)-α-methylcinnamateEthyl (S)-2-methyl-3-phenylpropanoate>9985-95
(E)-2-Methyl-3-phenylprop-2-en-1-ol(S)-2-Methyl-3-phenylpropan-1-ol>9992-99

Note: These values are illustrative and based on results obtained with analogous catalyst systems. Actual results may vary and require optimization.

Causality in Experimental Choices

  • Choice of Metal Precursor: [Ir(COD)Cl]₂ is a common and convenient precursor for generating active iridium catalysts in situ. The COD (cyclooctadiene) ligands are readily displaced by the chiral P,N-ligand and the substrate.

  • Ligand-to-Metal Ratio: A slight excess of the chiral ligand (1.1 mol% to 0.5 mol% of the dimeric iridium precursor) is often used to ensure complete complexation of the metal and to prevent the formation of less active or achiral catalyst species.

  • Solvent: Dichloromethane is a frequently used solvent for asymmetric hydrogenations as it is relatively non-coordinating and effectively solubilizes the catalyst and many organic substrates. It must be anhydrous and degassed to prevent catalyst deactivation.

  • Hydrogen Pressure: The optimal hydrogen pressure can influence both the reaction rate and enantioselectivity. A pressure of 50 bar is a common starting point for the hydrogenation of unfunctionalized olefins with iridium catalysts.[5]

Trustworthiness and Self-Validation

The protocols described herein are built upon well-established principles and experimental data from the peer-reviewed literature on asymmetric catalysis with thiazole-based ligands. To ensure the trustworthiness of experimental results, the following self-validating measures should be implemented:

  • Control Experiments: A reaction performed without the chiral ligand should yield a racemic product, confirming that the chirality is induced by the ligand.

  • Reproducibility: Key experiments should be repeated to ensure the consistency of the results.

  • Enantiomeric Excess Determination: The use of a calibrated chiral HPLC or GC method with an authentic racemic sample is crucial for accurate determination of the enantiomeric excess.

Conclusion

2-[(2S)-butan-2-yl]-1,3-thiazole represents a promising, yet underexplored, chiral building block for the synthesis of novel ligands for asymmetric catalysis. Its straightforward incorporation into bidentate ligand structures, coupled with the proven efficacy of related thiazole-based ligands, suggests a high potential for success in a range of transition metal-catalyzed reactions, including the iridium-catalyzed asymmetric hydrogenation detailed in these notes. The provided protocols and insights are intended to serve as a valuable resource for researchers seeking to explore the catalytic applications of this and related chiral thiazole derivatives.

References

  • Hedberg, C., Källström, K., Brandt, P., Hansen, L. K., & Andersson, P. G. (2006). Asymmetric Hydrogenation of Trisubstituted Olefins with Iridium−Phosphine Thiazole Complexes: A Further Investigation of the Ligand Structure. Journal of the American Chemical Society, 128(9), 2995–3001. [Link]

  • Barceló-García, M., et al. (2022). Iridium‐Catalyzed Asymmetric Hydrogenation of 2,3‐Diarylallyl Amines with a Threonine‐Derived P‐Stereogenic Ligand for the Synthesis of Tetrahydroquinolines and Tetrahydroisoquinolines. Angewandte Chemie International Edition, 61(2), e202112111. [Link]

  • Cullen, W. R., & James, B. R. (1989). New chiral ligands designed for palladium-catalysed asymmetric allylic alkylation. Journal of the Chemical Society, Chemical Communications, (19), 1353-1355. [Link]

  • Pettit, G. R., et al. (1995). The Chiral Synthesis of Thiazole Amino Acid Enantiomers. Synthesis, 1995(6), 719-725. [Link]

  • G. A. Molander, M. D. E. Forbes, (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(1), 1-56. [Link]

  • Alvarez, M., & de Lera, A. R. (2015). Chiral Thiazoline and Thiazole Building Blocks for the Synthesis of Peptide-Derived Natural Products. Molecules, 20(12), 22174–22213. [Link]

  • Källström, K., Hedberg, C., & Andersson, P. G. (2004). Rationally Designed Ligands for Asymmetric Iridium-Catalyzed Hydrogenation of Olefins. Journal of the American Chemical Society, 126(46), 14708–14709. [Link]

  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395–422. [Link]

  • Trost, B. M., & Crawley, M. L. (2003). Asymmetric Transition-Metal-Catalyzed Allylic Alkylations: Applications in Total Synthesis. Chemical Reviews, 103(8), 2921–2944. [Link]

  • Helmchen, G. (2013). Novel Chiral Ligands for Palladium-catalyzed Asymmetric Allylic Alkylation/ Asymmetric Tsuji-Trost Reaction: A Review. Current Organic Chemistry, 17(18), 1968-2000. [Link]

  • Zhang, W., et al. (2019). Palladium-catalyzed asymmetric allylic alkylation (AAA) with alkyl sulfones as nucleophiles. Chemical Science, 10(15), 4281-4286. [Link]

  • Zhou, Y.-G. (2024). Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. The Journal of Organic Chemistry, 89(7), 4336-4348. [Link]

  • Pfaltz, A. (2004). Iridium-Catalyzed Asymmetric Hydrogenation: Development of New N,P Ligands and Hydrogenation of Alkenyl Boronic Esters. CHIMIA International Journal for Chemistry, 58(9), 614-617. [Link]

  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

  • Ma, J., et al. (2022). Organocatalytic atroposelective construction of axially chiral N, N- and N, S-1,2-azoles through novel ring formation approach. Nature Communications, 13(1), 1959. [Link]

  • Cramer, N. (2020). Chiral Arene Ligand as Stereocontroller for Asymmetric C-H Activation. ChemRxiv. [Link]

  • Ghorbani-Vaghei, R., & Amiri, A. (2020). Synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligand and investigation of their catalytic activity in the asymmetric synthesis of 1,2,3-triazoles. Scientific Reports, 10(1), 1-11. [Link]

  • Hilaris Publisher. (2023). Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Retrieved from [Link]

  • Redalyc. (2012). 4(S)-Benzyl-1,3-thiazolidin-2-one a Novel Chiral Auxiliary for Asymmetric Aldol Coupling through Titanium Enolates. Revista de la Sociedad Química de México, 56(3), 269-275. [Link]

  • Alfa Chemistry Catalysts. (2023, May 8). Chiral Oxazaborolidines for Asymmetric Synthesis. Retrieved from [Link]

  • Liu, G., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration. Nature Communications, 12(1), 1-10. [Link]

  • The Good Scents Company. (n.d.). 2-sec-butyl thiazole. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Evaluation of 2-[(2S)-butan-2-yl]-1,3-thiazole in Agricultural Pesticide Formulations

For Researchers, Scientists, and Agrochemical Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals The thiazole ring, a f...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Agrochemical Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Thiazole Moiety as a Privileged Scaffold in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of modern agrochemicals.[1][2][3][4][5] Its unique electronic and structural properties contribute to a wide spectrum of biological activities, including insecticidal, fungicidal, and herbicidal actions.[3][6][7] Thiazole derivatives are noted for their strong biological activity, relatively low toxicity, and the versatility they offer for structural modifications to fine-tune efficacy and safety profiles.[1][2][4] This document provides a comprehensive guide for the initial evaluation of a novel thiazole-containing compound, 2-[(2S)-butan-2-yl]-1,3-thiazole, for its potential use in agricultural pesticide formulations.

The protocols outlined herein are designed to establish a foundational understanding of the compound's biological activity, formulate it into a stable and effective product, and conduct rigorous efficacy and preliminary safety assessments. As a Senior Application Scientist, the emphasis of this guide is not merely on procedural steps but on the underlying scientific rationale, ensuring a robust and defensible data package for further development.

Part 1: Physicochemical Characterization and Formulation Development

A thorough understanding of the physicochemical properties of 2-[(2S)-butan-2-yl]-1,3-thiazole is paramount for developing a stable and effective pesticide formulation.

Active Ingredient (AI) Characterization

Prior to formulation, the active ingredient must be rigorously characterized.

PropertyMethodRationale
Appearance Visual InspectionProvides a basic quality control check.
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Confirms the identity of the synthesized compound.
Purity High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS)Essential for accurate dosing in biological assays and to understand potential impacts of impurities.
Solubility OECD Guideline 105Determines suitable solvents for formulation and biological testing. Test in a range of polar and non-polar solvents.
Vapor Pressure OECD Guideline 104Indicates the potential for volatilization and inhalation exposure.
Octanol-Water Partition Coefficient (Log P) OECD Guideline 107 or 117Predicts the compound's environmental fate and potential for bioaccumulation.
Stability OECD Guideline 111Assesses hydrolysis as a function of pH to predict stability in various water sources and soil types.
Formulation Strategy

The choice of formulation will depend on the target pest, application method, and the physicochemical properties of the AI. Common formulation types for initial screening include:

  • Emulsifiable Concentrate (EC): Suitable for water-insoluble AIs. Requires selection of appropriate solvents and emulsifiers.

  • Suspension Concentrate (SC): For solid AIs insoluble in water. Requires milling to a fine particle size and selection of dispersing and suspending agents.

  • Wettable Powder (WP): A solid formulation that is mixed with water to form a suspension.

Protocol 1: Development of an Emulsifiable Concentrate (EC) Formulation

  • Solvent Selection: Based on the solubility data, select a solvent or blend of solvents that fully dissolves the AI at the target concentration.

  • Emulsifier Screening: Screen a panel of non-ionic and anionic emulsifiers to identify a system that forms a stable emulsion when the solvent/AI mixture is added to water.

    • Rationale: The emulsifier system is critical for preventing the separation of the oil and water phases upon dilution in the spray tank.

  • Stability Testing:

    • Accelerated Storage: Store the formulated product at elevated temperatures (e.g., 54°C for 14 days) to predict its long-term shelf life.

    • Emulsion Stability: Dilute the formulation in waters of varying hardness and observe for any signs of instability (e.g., creaming, sedimentation) over a 24-hour period.

Part 2: Biological Efficacy Screening

The primary objective of this phase is to determine the intrinsic biological activity of 2-[(2S)-butan-2-yl]-1,3-thiazole against a range of target pests.

Insecticidal Activity Screening

Thiazole-containing insecticides like thiamethoxam and clothianidin are known to act on the nicotinic acetylcholine receptor.[6] It is prudent to screen for activity against a broad range of insect pests.

Protocol 2: Systemic and Contact Insecticidal Efficacy

  • Target Pests: Select a representative panel of sucking and chewing insects (e.g., aphids, whiteflies, caterpillars).

  • Application Methods:

    • Leaf Dip Bioassay (Contact Activity):

      • Prepare serial dilutions of the formulated product in water.

      • Dip leaves of a suitable host plant into the test solutions for a set time (e.g., 10 seconds).

      • Allow the leaves to air dry.

      • Place the treated leaves in a petri dish with a known number of insects.

      • Assess mortality at 24, 48, and 72 hours post-treatment.

    • Systemic Activity Bioassay (for sucking insects):

      • Apply the test solutions to the soil of potted plants.

      • After a set period (e.g., 3-5 days) to allow for uptake and translocation, infest the plants with a known number of insects.

      • Assess mortality at regular intervals.

  • Data Analysis: Calculate the LC50 (lethal concentration to kill 50% of the test population) for each insect species.[8]

Fungicidal Activity Screening

Thiazole derivatives have demonstrated efficacy against a range of fungal pathogens, often by inhibiting enzymes like cytochrome P450 demethylase or succinate dehydrogenase.[9][10]

Protocol 3: In Vitro Fungicidal Activity

  • Target Pathogens: Select a panel of economically important plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani).

  • Poisoned Food Technique:

    • Prepare a series of agar plates amended with different concentrations of the test compound.

    • Place a mycelial plug from a fresh culture of the target fungus in the center of each plate.

    • Incubate the plates under optimal growth conditions.

    • Measure the radial growth of the fungal colony daily.

  • Data Analysis: Calculate the EC50 (effective concentration to inhibit 50% of mycelial growth) for each fungal species.

Part 3: Greenhouse and Field Trials

Promising results from laboratory screening warrant progression to more realistic application scenarios.[11]

Greenhouse Trials

Greenhouse trials provide a controlled environment to evaluate the performance of the formulated product on whole plants.[11]

Protocol 4: Greenhouse Efficacy Trial

  • Experimental Design: Use a randomized complete block design with multiple replications.[12]

  • Treatments: Include a range of application rates of the test formulation, a positive control (a commercial standard), and an untreated control.

  • Application: Apply the treatments using a calibrated sprayer to ensure uniform coverage.

  • Pest/Disease Introduction: Artificially infest plants with insects or inoculate with fungal spores.

  • Assessment: Evaluate pest mortality or disease severity at regular intervals.

  • Phytotoxicity Assessment: Visually inspect plants for any signs of damage (e.g., chlorosis, necrosis, stunting).

Small-Scale Field Trials

Field trials are essential to evaluate the product's performance under real-world conditions, considering environmental factors.[11][12]

Workflow for Field Trial Design

Field_Trial_Workflow A Site Selection & Characterization B Experimental Design (Randomized Block) A->B C Plot Establishment & Crop Planting B->C D Treatment Application (Calibrated Equipment) C->D E Data Collection (Efficacy & Crop Safety) D->E F Statistical Analysis E->F G Final Report F->G

Caption: Workflow for conducting small-scale field efficacy trials.

Part 4: Preliminary Safety and Toxicological Assessment

Pesticide development requires a strong emphasis on safety for human health and the environment.[8][13]

Acute Toxicity Profile

Initial acute toxicity studies are necessary to understand the immediate risks associated with handling and exposure.

StudyGuidelineEndpoint
Acute Oral Toxicity OECD 423LD50
Acute Dermal Toxicity OECD 402LD50
Acute Inhalation Toxicity OECD 403LC50
Skin Irritation/Corrosion OECD 404Assessment of skin irritation
Eye Irritation/Corrosion OECD 405Assessment of eye irritation
Ecotoxicological Profile

Preliminary ecotoxicological studies are crucial to assess the potential impact on non-target organisms.

StudyGuidelineOrganism
Avian Acute Oral Toxicity OECD 223Bobwhite quail or Mallard duck
Freshwater Fish Acute Toxicity OECD 203Rainbow trout
Freshwater Invertebrate Acute Immobilisation OECD 202Daphnia magna
Algal Growth Inhibition OECD 201Green algae

Logical Flow of Pesticide Evaluation

Pesticide_Evaluation_Flow cluster_0 Lab Phase cluster_1 Controlled Environment Phase cluster_2 Field & Regulatory Phase A AI Synthesis & Characterization B Formulation Development A->B C Biological Screening (In Vitro) B->C D Greenhouse Efficacy & Phytotoxicity C->D E Small-Scale Field Trials D->E F Toxicology & Ecotoxicology E->F G Regulatory Submission F->G

Sources

Application

regioselective functionalization of the thiazole ring in 2-[(2S)-butan-2-yl]-1,3-thiazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-stage functionalization, regiocontrol, and stereocenter preservation. Introduction & Mechanistic Rationale The thiazole cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Late-stage functionalization, regiocontrol, and stereocenter preservation.

Introduction & Mechanistic Rationale

The thiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in antimicrobial, antineoplastic, and cardiovascular agents. The molecule 2-[(2S)-butan-2-yl]-1,3-thiazole presents a unique synthetic paradigm: the C-2 position is chemically blocked by a chiral sec-butyl group. Consequently, functionalization is restricted to the C-4 and C-5 positions.

Achieving high regioselectivity requires exploiting the inherent electronic asymmetry of the thiazole ring. The C-5 position possesses the highest electron density, making it the kinetically and thermodynamically favored site for electrophilic aromatic substitution and transition-metal-catalyzed C-H activation[1]. Furthermore, direct deprotonation (lithiation) occurs selectively at C-5 due to the stabilization of the resulting carbanion by the adjacent sulfur atom[2].

A critical challenge in functionalizing 2-[(2S)-butan-2-yl]-1,3-thiazole is the preservation of the (2S) stereocenter. The exocyclic benzylic proton at the C-2 position is weakly acidic. Therefore, the choice of bases, temperatures, and reaction times must be strictly controlled to prevent epimerization while achieving >95:5 C-5:C4 regioselectivity.

Strategic Workflow for Regioselective Functionalization

The following decision tree outlines the three primary strategies for C-5 functionalization, selected based on the desired functional group and downstream coupling requirements.

G Start 2-[(2S)-butan-2-yl]-1,3-thiazole (Chiral Center Intact) CH_Act Pd-Catalyzed C-H Arylation Start->CH_Act Pd(OAc)2, Base Lithiation Directed Lithiation Start->Lithiation n-BuLi, -78°C Halogenation Electrophilic Bromination Start->Halogenation NBS C5_Aryl C-5 Arylated Thiazole CH_Act->C5_Aryl C5_Li C-5 Lithiated Intermediate Lithiation->C5_Li C5_Br 5-Bromo Thiazole Halogenation->C5_Br C5_E C-5 Substituted Thiazole C5_Li->C5_E Electrophile Cross_Couple Cross-Coupling C5_Br->Cross_Couple Pd(0), R-M

Logical workflow for the regioselective C-5 functionalization of 2-sec-butylthiazole.

Experimental Protocols

Protocol A: Palladium-Catalyzed Direct C-5 Arylation

Causality & Mechanism: Direct C-H arylation at the C-5 position proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. Using Palladium(II) acetate with a mild base (Potassium Acetate) allows the acetate ligand to act as an internal base, abstracting the C-5 proton simultaneously with Pd-C bond formation[3]. The weak nature of KOAc is a deliberate choice to prevent the deprotonation and subsequent racemization of the (2S) stereocenter.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube, add 2-[(2S)-butan-2-yl]-1,3-thiazole (1.0 equiv, 1.0 mmol), the desired aryl bromide (1.2 equiv), Pd(OAc)₂ (5 mol %), and anhydrous KOAc (2.0 equiv).

  • Atmosphere Control: Evacuate the tube and backfill with ultra-pure Argon three times. Causality: Oxygen rapidly deactivates the active Pd(0) species generated in situ, leading to catalytic stalling.

  • Reaction: Inject anhydrous N,N-dimethylacetamide (DMA) (5.0 mL) to achieve a 0.2 M concentration. Seal the tube and stir vigorously at 150 °C for 16 hours.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 × 10 mL) to remove the DMA, followed by brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

Self-Validation System:

  • NMR Verification: Analyze the product via ¹H NMR. Successful C-5 arylation is confirmed by the disappearance of the C-5 proton signal (typically ~7.2 ppm) and the retention of the C-4 proton singlet (~7.1 ppm).

  • Chiral Integrity: Run the purified product on a Chiral HPLC column against a racemic standard to validate that the (2S) configuration remains >99% ee.

Protocol B: Low-Temperature C-5 Lithiation and Electrophilic Trapping

Causality & Mechanism: The C-5 proton is kinetically more acidic than the C-4 proton. By utilizing n-butyllithium (n-BuLi) at strictly cryogenic temperatures (-78 °C), kinetic deprotonation occurs exclusively at C-5[2]. The strict maintenance of -78 °C is critical for two reasons: it prevents the ring-opening fragmentation of the lithiated thiazole, and it suppresses competitive deprotonation at the chiral C-2 benzylic position.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole (1.0 equiv, 2.0 mmol) in anhydrous THF (20 mL, 0.1 M) in a flame-dried round-bottom flask under an Argon atmosphere.

  • Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise add n-BuLi (1.05 equiv, 2.5 M in hexanes) via syringe pump over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale-yellow solution for 45 minutes at -78 °C.

  • Electrophilic Trapping: Add the desired electrophile (e.g., anhydrous DMF for formylation, 1.5 equiv) dropwise. Stir for 1 hour at -78 °C.

  • Quenching: Remove the cooling bath and allow the reaction to warm to 0 °C. Quench slowly with saturated aqueous NH₄Cl (10 mL).

  • Workup: Extract the aqueous layer with diethyl ether (3 × 15 mL). Wash the combined organics with brine, dry over MgSO₄, and concentrate.

Self-Validation System:

  • Titer Check: Before adding the electrophile, extract a 0.1 mL aliquot and quench it with D₂O. ¹H NMR analysis of this aliquot should show >95% deuterium incorporation at the C-5 position, validating the efficiency of the metalation step.

Protocol C: Electrophilic Bromination at C-5

Causality & Mechanism: For downstream cross-coupling applications (e.g., Suzuki or Negishi couplings), a C-5 halogenated intermediate is highly valuable. Bromination with N-bromosuccinimide (NBS) is directed almost exclusively to the C-5 position due to its high nucleophilicity, which stabilizes the intermediate Wheland complex during electrophilic attack[4].

Step-by-Step Methodology:

  • Preparation: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole (1.0 equiv, 5.0 mmol) in anhydrous DMF (15 mL).

  • Addition: Cool the solution to 0 °C using an ice-water bath. Add NBS (1.05 equiv) in three equal portions over 15 minutes to control the exotherm. Causality: Controlling the exotherm prevents over-bromination (e.g., C-4/C-5 dibromination) and limits radical-mediated side reactions.

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours.

  • Workup: Pour the mixture into ice water (50 mL) and extract with ethyl acetate (3 × 20 mL). Wash the organic phase with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to neutralize unreacted bromine species, followed by water and brine. Dry and concentrate.

Self-Validation System:

  • TLC & GC-MS: Reaction completion is easily monitored by TLC (the brominated product is typically less polar). GC-MS will confirm the mono-brominated mass (M and M+2 peaks in a 1:1 ratio, characteristic of a single bromine isotope pattern).

Quantitative Data & Strategy Comparison

The following table summarizes the expected performance metrics for the functionalization of 2-[(2S)-butan-2-yl]-1,3-thiazole based on established thiazole chemistry parameters.

Functionalization StrategyTarget PositionReagents / CatalystTypical YieldRegioselectivity (C5:C4)Preservation of (2S) Stereocenter
Direct C-H Arylation C-5Pd(OAc)₂, KOAc, Aryl-Br70–85%> 95:5High (Weak base prevents epimerization)
Directed Lithiation C-5n-BuLi, THF, -78 °C80–95%> 99:1Critical (Requires strict -78 °C control)
Electrophilic Bromination C-5NBS, DMF, 0 °C to RT85–90%> 95:5Complete (Neutral/mild conditions)

References

  • Palladium-Catalyzed Template Directed C-5 Selective Olefination of Thiazoles | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. Available at:[Link]

  • Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation - RSC Publishing. Available at:[Link]

  • C2, C5, and C4 Azole N-Oxide Direct Arylation Including Room-Temperature Reactions | Journal of the American Chemical Society. Available at:[Link]

Sources

Method

in vitro assay preparation utilizing 2-[(2S)-butan-2-yl]-1,3-thiazole derivatives

An Application Note on the in vitro preparation and characterization of assays utilizing 2-[(2S)-butan-2-yl]-1,3-thiazole , synthesizing thermodynamic protein-binding profiling with live-cell neuronal imaging. Introducti...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the in vitro preparation and characterization of assays utilizing 2-[(2S)-butan-2-yl]-1,3-thiazole , synthesizing thermodynamic protein-binding profiling with live-cell neuronal imaging.

Introduction & Mechanistic Overview

The murine semiochemical 2-[(2S)-butan-2-yl]-1,3-thiazole (the S-enantiomer of 2-sec-butylthiazole) is a highly volatile, stereospecific signaling molecule that plays a critical role in conspecific chemical communication[1]. To exert its biological effects, this compound navigates a dual-phase mechanism:

  • Phase 1 (Environmental Persistence): Upon excretion, the volatile thiazole binds to Major Urinary Proteins (MUPs)—specifically MUP-I. The protein sequesters the ligand within a central lipocalin β-barrel, protecting it from rapid evaporation and degradation in the environment[2].

  • Phase 2 (Signal Transduction): Upon inhalation by a recipient, the compound dissociates from the MUP complex and activates specific Vomeronasal Sensory Neurons (VSNs) via G-protein coupled receptors (V1R/V2R). This initiates a signal transduction cascade that culminates in TRPC2 ion channel opening and intracellular calcium influx[1].

The absolute S-configuration of the sec-butyl group is strictly required; the R-enantiomer fails to elicit the precise behavioral and physiological responses (such as countermarking and aggression modulation) observed in vivo[3].

VSN_Pathway Ligand 2-[(2S)-butan-2-yl] -1,3-thiazole Receptor Vomeronasal Receptor (V1R / V2R) Ligand->Receptor Binds GProtein G-protein (Gαi / Gαo) Receptor->GProtein Activates PLC Phospholipase C (PLCβ2) GProtein->PLC Stimulates TRPC2 TRPC2 Ion Channel PLC->TRPC2 DAG / IP3 Calcium Intracellular Ca2+ Influx TRPC2->Calcium Opens Channel

Vomeronasal sensory neuron signal transduction pathway activated by 2-[(2S)-butan-2-yl]-1,3-thiazole.

Causality & Experimental Design (E-E-A-T)

Evaluating the pharmacological profile of 2-[(2S)-butan-2-yl]-1,3-thiazole requires orthogonal in vitro assays that address both its carrier-protein thermodynamics and its receptor-mediated neuronal activation.

  • Why Isothermal Titration Calorimetry (ITC)? MUP-I binding is driven by complex thermodynamic signatures (favorable enthalpy, unfavorable entropy). The binding of thiazole derivatives to MUP-I involves a highly ordered, water-mediated hydrogen bond network[4]. Fluorescent displacement probes can disrupt this native pocket architecture. ITC directly measures the thermodynamic signature ( Δ H, Δ S, Kd​ ) without requiring labels[2].

  • Why Calcium Imaging of VSNs? VSNs are notoriously difficult to patch-clamp in high throughput due to their dense packing in the neuroepithelium. Calcium imaging utilizing the fluorogenic dye Cal-520 AM allows for the simultaneous, high-spatiotemporal-resolution monitoring of thousands of neurons within an intact, acute VNO slice[1].

  • Self-Validating Systems: To ensure absolute trustworthiness of the data, both protocols incorporate internal validations. The ITC protocol mandates a ligand-into-buffer blank titration to subtract the heat of dilution—a critical step given the lipophilicity of the thiazole. Similarly, the VSN assay concludes with a high-K + (KCl) depolarizing pulse to validate neuronal viability and distinguish true sensory neurons from supporting epithelial cells[1].

Experimental Methodologies

Protocol A: Isothermal Titration Calorimetry (ITC) of MUP-I Binding

Expert Insight: Thiazoles are highly volatile and lipophilic. Precise buffer matching and sealed systems are required to prevent ligand evaporation and heat-of-mixing artifacts.

  • Protein Preparation: Express and purify recombinant mouse MUP-I. Dialyze the protein extensively against the assay buffer (50 mM Sodium Phosphate, 150 mM NaCl, pH 7.4) for 48 hours at 4°C.

  • Ligand Preparation: Dissolve 2-[(2S)-butan-2-yl]-1,3-thiazole directly into the exact same dialysate used for the protein to a final concentration of 150 µM. Caution: Do not use a separate batch of buffer, as even micro-differences in pH or salt will generate massive background heat during injection.

  • Degassing: Degas both the MUP-I solution (15 µM) and the ligand solution under vacuum with gentle magnetic stirring for 10 minutes to prevent bubble formation in the ITC cell.

  • Titration Execution: Load the MUP-I solution into the sample cell (typically 1.4 mL) and the ligand into the injection syringe. Set the ITC instrument to 25°C with a stirring speed of 300 RPM.

  • Injection Parameters: Perform an initial 1 µL purge injection (discarded from data analysis), followed by 25 consecutive injections of 10 µL each, spaced by 180-second intervals to allow the baseline to fully equilibrate[2].

  • Data Analysis: Subtract the heat of dilution (obtained from a ligand-into-buffer control run) and fit the integrated heat data to a one-set-of-sites binding model to extract Kd​ , Δ H, and Δ S.

ITC_Workflow Prep Prepare Recombinant MUP-I (Dialyze in PBS, pH 7.4) Degas Degas Solutions (Vacuum & Stirring) Prep->Degas Ligand Prepare 2-[(2S)-butan-2-yl]-1,3-thiazole (Matched Buffer) Ligand->Degas Load Load Syringe (Ligand) & Cell (MUP-I) Degas->Load Titrate Isothermal Titration (25°C, 300 RPM) Load->Titrate Analyze Thermodynamic Profiling (ΔH, ΔS, Kd) Titrate->Analyze

Step-by-step workflow for Isothermal Titration Calorimetry (ITC) binding assay.

Protocol B: In Vitro Calcium Imaging of Vomeronasal Sensory Neurons

Expert Insight: Standard PVC/Tygon perfusion tubing will absorb the lipophilic thiazole compound, leading to artificial signal tailing and receptor desensitization. Polytetrafluoroethylene (PTFE) tubing is mandatory for the perfusion rig.

  • Tissue Preparation: Euthanize the murine subject and rapidly dissect the vomeronasal organ (VNO). Embed the VNO in low-melting-point agarose and cut 250 µm acute coronal slices using a vibratome in ice-cold oxygenated (95% O 2​ / 5% CO 2​ ) artificial cerebrospinal fluid (aCSF).

  • Dye Loading: Incubate the VNO slices in circulating aCSF containing 4.5 µM Cal-520 AM (a high-affinity Ca 2+ indicator) and 0.05% Pluronic F-127 for 90 minutes at 5°C[1]. Note: The low temperature prevents dye compartmentalization into intracellular organelles, ensuring cytosolic specificity.

  • Washout & Recovery: Transfer the slices to dye-free, oxygenated aCSF at room temperature for 30 minutes to allow for complete intracellular esterase cleavage of the AM ester.

  • Perfusion & Stimulation: Mount the slice in a recording chamber on a confocal or epifluorescence microscope. Perfuse continuously with aCSF using PTFE tubing. Apply a 10-second pulse of 10 µM 2-[(2S)-butan-2-yl]-1,3-thiazole.

  • Viability Control: Conclude the experiment by perfusing aCSF containing 50 mM KCl for 10 seconds. Only cells that exhibit a robust Ca 2+ transient in response to KCl are included in the final analysis[1].

Quantitative Data Summaries

Table 1: Expected Thermodynamic Parameters for MUP-I Binding (at 25°C) | Ligand | Dissociation Constant ( Kd​ ) | Enthalpy ( Δ H) | Entropy (-T Δ S) | Stoichiometry (N) | | :--- | :--- | :--- | :--- | :--- | | 2-[(2S)-butan-2-yl]-1,3-thiazole | ~ 0.74 ± 0.04 µM | -11.2 ± 0.1 kcal/mol | +2.8 ± 0.1 kcal/mol | 0.8 - 1.0 | | Buffer Control (Blank) | N/A | < 0.5 kcal/mol | N/A | N/A |

Table 2: Expected VSN Activation Metrics

Parameter Expected Readout Biological Significance
Response Rate ~ 1 - 3% of total VSNs Indicates high selectivity of the V1R/V2R receptor repertoire.

| Peak Fluorescence ( Δ F/F 0​ ) | > 1.5 | Robust TRPC2-mediated calcium influx. | | Response Latency | < 2 seconds | Direct GPCR activation (no secondary genomic effects). | | KCl Control Response | > 95% of imaged cells | Validates that non-responding cells are viable neurons, not dead tissue. |

References

  • Nagel, M., et al. (2024). Deciphering the chemical language of inbred and wild mouse conspecific scents. eLife, 12:RP90529. URL:[Link]

  • Sharrow, S. D., et al. (2003). Thermodynamic Analysis of Binding between Mouse Major Urinary Protein-I and the Pheromone 2-sec-Butyl-4,5-dihydrothiazole. Biochemistry, 42(21), 6302–6309. URL:[Link]

  • Cavaggioni, A., et al. (2003). Absolute Configuration of 2-sec-Butyl-4,5-dihydrothiazole in Male Mouse Urine. Chemical Senses, 28(9), 791–797. URL:[Link]

  • Barratt, E., et al. (2005). Thermodynamic consequences of disrupting a water-mediated hydrogen bond network in a protein:pheromone complex. Protein Science, 14(11), 2895–2906. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing racemization of 2-[(2S)-butan-2-yl]-1,3-thiazole during high-temperature reactions

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 2-[(2S)-butan-2-yl]-1,3-thiazole (also known as 2-sec-buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, synthetic chemists, and drug development professionals working with 2-[(2S)-butan-2-yl]-1,3-thiazole (also known as 2-sec-butylthiazole). Maintaining the stereochemical integrity of the (2S)-butan-2-yl chiral center during high-temperature synthetic steps is a notorious challenge. This guide provides field-proven insights, mechanistic explanations, and actionable protocols to prevent epimerization.

Part 1: The Root Cause – Mechanistic Causality

To prevent racemization, we must first understand the thermodynamic and kinetic drivers. The chiral center in 2-[(2S)-butan-2-yl]-1,3-thiazole is situated directly adjacent (alpha) to the thiazole ring. The electron-withdrawing nature of the imine-like (C=N) and thioether-like (C-S) bonds in the heterocycle significantly increases the acidity of this alpha-proton .

At elevated temperatures, the activation energy barrier for deprotonation is easily overcome. Even trace amounts of weak bases, basic impurities in silica/solvents, or autopyrolysis in protic media can trigger the abstraction of this proton. This forms a planar, achiral aza-enolate (or enethiolate) intermediate. Subsequent reprotonation is non-selective, occurring from either face of the planar intermediate and resulting in a racemic mixture .

Mechanism A 2-[(2S)-butan-2-yl]-1,3-thiazole (Enantiopure Chiral Center) B Thermal Energy + Trace Base (Deprotonation) A->B C Planar Aza-enolate Intermediate (Achiral / Resonance Stabilized) B->C D Non-selective Reprotonation (Proton donor in solvent) C->D E Racemic Mixture (R/S)-2-(sec-butyl)thiazole D->E

Base-catalyzed and thermally induced racemization pathway via a planar aza-enolate intermediate.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why does my 2-[(2S)-butan-2-yl]-1,3-thiazole racemize at 100°C in methanol, but remains stable at the same temperature in toluene? A1: The choice of solvent is critical. Protic solvents like methanol readily facilitate proton exchange. At high temperatures, methanol acts as both a proton acceptor and donor, stabilizing the transition state of the aza-enolate intermediate and rapidly shuttling protons back to either face of the molecule . Toluene, being an aprotic and non-polar solvent, lacks this proton-shuttling capability, thereby starving the racemization mechanism of its necessary proton exchange medium.

Q2: I must use a base for my high-temperature coupling reaction. How can I minimize racemization? A2: If a base is strictly required, avoid strong, unhindered bases (like NaOH, KOH, or unhindered alkoxides) which rapidly deprotonate the alpha-position. Instead, utilize sterically hindered organic bases such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine. Additionally, use the absolute minimum stoichiometric equivalent necessary, and consider adding the base slowly via a syringe pump to keep the steady-state concentration low .

Q3: Can the heating method itself influence the rate of racemization? A3: Yes. Prolonged exposure to high temperatures in traditional batch reactors maximizes the opportunity for racemization. "Flash thermal" techniques, such as continuous flow chemistry or microwave irradiation, allow you to reach high activation energies for your desired reaction rapidly while minimizing the residence time (often reducing reaction times from hours to seconds or minutes) . This kinetic control favors the desired reaction over the slower, thermodynamically driven racemization process.

Part 3: Experimental Protocols & Workflows

Protocol: High-Temperature Reaction Optimization for Chiral Thiazoles

Objective: To execute a high-temperature substitution or coupling on 2-[(2S)-butan-2-yl]-1,3-thiazole while maintaining >95% enantiomeric excess (ee).

Step 1: Solvent and Reagent Preparation

  • Strictly exclude water. Dry all glassware in an oven at 120°C for at least 4 hours.

  • Use anhydrous, aprotic solvents (e.g., Toluene, 1,4-Dioxane, or THF) dried over activated 3Å molecular sieves.

  • Degas the solvent via the freeze-pump-thaw method to remove dissolved oxygen, which can initiate radical-mediated racemization pathways at high temperatures.

Step 2: Reaction Execution (Continuous Flow / Rapid Heating)

  • If using a batch system, pre-heat the oil bath or heating block to the target temperature before submerging the reaction vessel. This avoids a prolonged ramp-up time where the molecule is exposed to heat without reaching the activation energy for the primary reaction.

  • If using microwave synthesis, set the maximum cooling jet to run concurrently with heating. This allows high power input for rapid reaction completion while capping the bulk temperature.

  • Limit reaction time. Monitor via LC-MS or TLC and quench immediately upon consumption of the starting material.

Step 3: Self-Validating Quench and Workup

  • Validation Check: Before scaling up, run a 10 mg pilot reaction. Aliquot 1 mg at 10-minute intervals, quench immediately in cold hexanes (0°C), and analyze via chiral SFC. If the ee drops below 95% at any interval, the system is not validated for that time/temperature combination, and you must proceed to the troubleshooting decision tree below.

  • If a base was used, neutralize the mixture immediately during the quench with a mild, cold buffer (e.g., saturated aqueous NH₄Cl or a phosphate buffer at pH 7). Avoid strong acids (like HCl) as extreme pH in either direction can catalyze epimerization during workup .

  • Extract using a cold, non-polar organic solvent (e.g., MTBE or Hexanes).

Troubleshooting Start High-Temp Reaction Shows Racemization (<90% ee) CheckSolvent Is the solvent protic (e.g., MeOH, EtOH, H2O)? Start->CheckSolvent ChangeSolvent Switch to anhydrous aprotic (e.g., Toluene, Dioxane) CheckSolvent->ChangeSolvent Yes CheckBase Are basic reagents or impurities present? CheckSolvent->CheckBase No ChangeSolvent->CheckBase ChangeBase Use steric bases (DIPEA) or neutral conditions CheckBase->ChangeBase Yes CheckTime Is heating prolonged (> 1 hour)? CheckBase->CheckTime No ChangeBase->CheckTime ChangeTime Implement Microwave or Continuous Flow CheckTime->ChangeTime Yes Success Stereocenter Preserved (>95% ee) CheckTime->Success No ChangeTime->Success

Systematic troubleshooting workflow to mitigate racemization during high-temperature synthesis.

Part 4: Quantitative Data & Benchmarks

The following table summarizes the expected impact of various reaction conditions on the enantiomeric excess of 2-[(2S)-butan-2-yl]-1,3-thiazole during a standard 2-hour heating cycle at 100°C.

Solvent SystemAdditive / BaseHeating MethodExpected ee (%)Mechanistic Impact
Methanol (Protic)NoneBatch (2h)< 10%Rapid proton exchange facilitates enolization.
Methanol (Protic)NaOH (1.0 eq)Batch (2h)0% (Racemic)Strong base drives complete deprotonation.
Toluene (Aprotic)NoneBatch (2h)> 95%Lack of proton shuttling prevents epimerization.
Toluene (Aprotic)DIPEA (1.2 eq)Batch (2h)85 - 90%Steric hindrance of base reduces deprotonation rate.
Toluene (Aprotic)DIPEA (1.2 eq)Microwave (10 min)> 98%Short residence time outpaces racemization kinetics.

Note: Enantiomeric excess (ee) should be monitored via chiral HPLC or SFC immediately following the cold workup to ensure accurate benchmarking.

References

  • Welch, C. J., et al. "Studies on the racemization of a stereolabile 5-aryl-thiazolidinedione." Chirality, 2003. [Link]

  • Pagano, N., et al. "Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow." Organic Process Research & Development, 2025.[Link]

  • ACS Publications. "Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand the Enigmatic Drug/Substrate-Binding Site of P-Glycoprotein." Journal of Medicinal Chemistry, 2017.[Link]

Optimization

troubleshooting low yields in 2-[(2S)-butan-2-yl]-1,3-thiazole synthesis

Topic: Resolving Low Yields and Racemization in 2-[(2S)-butan-2-yl]-1,3-thiazole Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Welcome to the Technical Support Center. The...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Resolving Low Yields and Racemization in 2-[(2S)-butan-2-yl]-1,3-thiazole Synthesis Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Welcome to the Technical Support Center. The synthesis of chiral 2-alkylthiazoles—specifically 2-[(2S)-butan-2-yl]-1,3-thiazole—presents unique mechanistic challenges. Secondary alkyl groups at the C2 position are highly prone to racemization, and the requisite intermediates often suffer from competitive elimination or thermal degradation.

This guide provides field-proven troubleshooting strategies, causal mechanistic explanations, and self-validating protocols to ensure high-yield, enantiopure production.

Quantitative Route Comparison

Before troubleshooting, it is critical to evaluate which synthetic route you are using. The table below summarizes the expected outcomes and primary failure modes of the three standard approaches.

Synthetic RouteTypical YieldEnantiomeric Excess (ee)Primary Failure ModeRecommended Fix
Direct Alkylation (2-Lithiothiazole + 2-bromobutane)< 15%> 95% (via Inversion)E2 Elimination (Butene gas evolution)Transmetalation or switch to Cross-Coupling
Traditional Hantzsch (Refluxing EtOH / Base)60 - 70%< 40% (Racemization)Alpha-proton enolizationUse Bagley's Modified Hantzsch conditions
Negishi Cross-Coupling (sec-Butylzinc + 2-Bromothiazole)75 - 85%> 90% (Retention)Beta-hydride eliminationEmploy bulky Pd/Ni catalysts (e.g., PEPPSI)
FAQ & Troubleshooting Guide
Section 1: The Lithiation-Alkylation Route (Direct C2-Substitution)

Q1: Why is my yield so low (<15%) when reacting 2-lithiothiazole with (2R)-2-bromobutane, and why is there vigorous gas evolution? The Causality: This is a classic hard/soft nucleophile mismatch. 2-Lithiothiazole is a strong, hard base. When reacted with a sterically hindered secondary alkyl halide like (2R)-2-bromobutane, the activation energy for E2 elimination is significantly lower than for SN2 substitution. The gas you observe is a mixture of 1-butene and 2-butene, resulting from the abstraction of a beta-hydrogen.

Q2: My 2-lithiothiazole reactions are turning into a black, intractable tar before I even add the electrophile. What is going wrong? The Causality: You are experiencing thermal degradation via ring-opening. 2-Lithiothiazole is highly labile at temperatures above -60 °C. If your internal reaction temperature spikes during the addition of n-butyllithium, the thiazole ring undergoes an alpha-elimination. This opens the ring to form an unstable isocyanide thiolate intermediate, which rapidly decomposes and polymerizes into a complex tar[1].

G Start 2-Lithiothiazole + (2R)-2-Bromobutane SN2 SN2 Substitution (Desired) Start->SN2 Nucleophilic attack E2 E2 Elimination (Major Side Reaction) Start->E2 Basic attack on beta-hydrogen RingOpen Ring Opening (T > -60°C) Start->RingOpen Thermal degradation Prod_SN2 2-[(2S)-butan-2-yl]-1,3-thiazole (Low Yield) SN2->Prod_SN2 Prod_E2 Thiazole + Butenes + LiBr (High Yield) E2->Prod_E2 Prod_RingOpen Isocyanide Thiolate (Decomposition) RingOpen->Prod_RingOpen

Caption: Reaction pathways of 2-lithiothiazole with (2R)-2-bromobutane showing competitive degradation.

The Fix (Self-Validating Protocol for Negishi Cross-Coupling): To bypass E2 elimination and thermal degradation, generate the organometallic species on the chiral alkyl chain rather than the thiazole, and use a Pd-catalyzed Negishi coupling[2].

  • Organozinc Preparation: In a flame-dried flask under argon, activate zinc dust (1.5 eq) with 1,2-dibromoethane (5 mol%) and TMSCl (1 mol%) in anhydrous THF. Add (2S)-2-bromobutane (1.2 eq) dropwise at 40 °C. Stir for 2 hours to form (2S)-sec-butylzinc bromide. Validation check: The zinc dust should visibly consume, and the solution will turn slightly cloudy but homogeneous.

  • Coupling Setup: In a separate flask, dissolve 2-bromothiazole (1.0 eq) and Pd-PEPPSI-IPr catalyst (2 mol%) in THF.

  • Reaction: Transfer the organozinc solution to the thiazole flask at room temperature. Stir for 12 hours. The bulky NHC ligand on the PEPPSI catalyst accelerates reductive elimination, outcompeting the undesired beta-hydride elimination of the secondary alkylzinc species.

  • Workup: Quench with saturated aqueous NH4Cl, extract with MTBE, dry over MgSO4, and purify via silica gel chromatography.

Section 2: The Hantzsch Thiazole Synthesis Route

Q3: I switched to the Hantzsch Synthesis using (2S)-2-methylbutanethioamide and bromoacetaldehyde diethyl acetal, but my final product is nearly racemic. How do I preserve the stereocenter? The Causality: The alpha-proton of your chiral thioamide is highly acidic. Traditional Hantzsch conditions (refluxing in ethanol, often with amine bases) promote rapid enolization at the alpha-carbon. This leads to racemization before the cyclization is complete. To preserve the (2S) stereocenter, you must avoid heat and basic conditions, utilizing modified condensation strategies that rely on mild Lewis acids to drive the reaction[3].

Hantzsch Thioamide (2S)-2-methylbutanethioamide Condensation Bagley's Modified Condensation (SnCl2·2H2O, Dioxane/H2O) Thioamide->Condensation Harsh Traditional Condensation (Refluxing EtOH / Base) Thioamide->Harsh Haloketone Bromoacetaldehyde diethyl acetal Haloketone->Condensation Haloketone->Harsh ChiralProd 2-[(2S)-butan-2-yl]-1,3-thiazole (High ee preserved) Condensation->ChiralProd Mild conditions prevent enolization RacemicProd Racemic 2-(butan-2-yl)-1,3-thiazole (Loss of chirality) Harsh->RacemicProd Alpha-proton deprotonation

Caption: Logical workflow comparing Bagley's modified Hantzsch condensation versus traditional harsh conditions.

The Fix (Self-Validating Protocol for Bagley's Modified Hantzsch):

  • Preparation: Dissolve (2S)-2-methylbutanethioamide (1.0 eq) and bromoacetaldehyde diethyl acetal (1.1 eq) in a 1:3 mixture of 1,4-dioxane and water.

  • Lewis Acid Addition: Cool the mixture to 0 °C using an ice bath. Add SnCl2·2H2O (1.5 eq) portion-wise. Validation check: The reaction must remain strictly below 5 °C during addition to prevent thermal enolization.

  • Cyclization: Remove the ice bath and allow the reaction to warm to room temperature slowly. Stir for 4-6 hours. The SnCl2 acts as a mild Lewis acid to facilitate the loss of ethanol and water, driving cyclization without deprotonating the chiral alpha-center[3].

  • Workup: Quench the reaction by pouring it into an ice-cold saturated solution of NaHCO3. Extract thoroughly with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

References
  • [2] Synthesis of 2'-Substituted 4-Bromo-2,4'-bithiazoles by Regioselective Cross-Coupling Reactions | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:[Link]

  • [3] BJOC - Search Results - Beilstein Journals (Bagley's modified Hantzsch condensation). beilstein-journals.org. URL: [Link]

  • [1] Use of Thiazoles in the Halogen Dance Reaction: Application to the Total Synthesis of WS75624 B | The Journal of Organic Chemistry - ACS Publications. acs.org. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enantioselective Synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole

Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the enantiomeric excess (ee) of 2-[(2S)-buta...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. This knowledge base is designed for researchers, synthetic chemists, and drug development professionals tasked with optimizing the enantiomeric excess (ee) of 2-[(2S)-butan-2-yl]-1,3-thiazole.

Synthesizing chiral 2-alkylthiazoles presents unique stereochemical and electronic challenges. The thiazole ring's heteroatoms can poison transition-metal catalysts, while the relatively small steric differentiation between the methyl and ethyl groups of the sec-butyl moiety makes facial selectivity difficult to control. This guide provides mechanistic troubleshooting, validated protocols, and empirical data to help you achieve >95% ee.

Mechanistic Workflow: Pathway Selection

Before troubleshooting, it is critical to understand the causality behind the two primary state-of-the-art synthetic modalities for this target: Stereoconvergent Negishi Cross-Coupling and Asymmetric Hydrogenation .

G Start1 Racemic 2-Bromobutane + 2-Thiazolylzinc Bromide Cat1 NiCl2(dme) + Chiral Ligand (Stereoconvergent Negishi) Start1->Cat1 Intermediate1 Chiral Alkylnickel Radical (Stereoconvergent Control) Cat1->Intermediate1 Start2 2-(But-2-en-2-yl)thiazole (Prochiral Alkene) Cat2 Rh/Ir Chiral Catalyst + H2 (Asymmetric Hydrogenation) Start2->Cat2 Intermediate2 Metal-Alkene Complex (Facial Selective Coordination) Cat2->Intermediate2 Product 2-[(2S)-butan-2-yl]-1,3-thiazole (Target: >95% ee) Intermediate1->Product Reductive Elimination Intermediate2->Product Hydride Transfer

Fig 1: Mechanistic pathways for the enantioselective synthesis of 2-[(2S)-butan-2-yl]-1,3-thiazole.

Troubleshooting & FAQs

Issue 1: Low ee in Ni-Catalyzed Stereoconvergent Negishi Coupling

Q: I am coupling racemic 2-bromobutane with 2-thiazolylzinc bromide using a NiCl₂/Pybox catalyst system. My conversion is high (>90%), but the enantiomeric excess is stalled at <50% ee. What is causing this?

A: The causality here lies in the rate of reductive elimination versus the rate of radical recombination. In stereoconvergent Negishi couplings of unactivated secondary alkyl halides, the chiral nickel catalyst must dictate the stereochemistry of the carbon originating from the electrophile[1]. Standard Pybox ligands often lack the necessary steric bulk to enforce strict facial selectivity during the carbon-carbon bond-forming reductive elimination step. Solution: Switch from a standard Pybox ligand to a structurally rigid bioxazoline or a tailored Pyox ligand. Furthermore, lowering the reaction temperature to -78 °C slows down the reductive elimination, allowing the chiral Ni-complex to fully control the stereochemical outcome[2].

Issue 2: Catalyst Poisoning in Asymmetric Hydrogenation

Q: During the asymmetric hydrogenation of 2-(but-2-en-2-yl)thiazole using an Ir-PHOX catalyst, the reaction stalls at 30% conversion, and the ee is inconsistent. Is the catalyst degrading?

A: Yes, but not thermally. Heteroatom-substituted alkenes present substantial challenges because the lone-pair electrons on the thiazole's nitrogen and sulfur atoms competitively bind to the transition metal center[3]. This dual effect elevates the electron density of the C=C bond while simultaneously reducing coordination efficiency, effectively poisoning the catalyst and preventing the necessary metal-alkene complex from forming. Solution: Increase the hydrogen pressure (e.g., 50–80 bar) to accelerate hydride insertion before heteroatom coordination can permanently deactivate the catalyst. Additionally, utilizing a non-coordinating, slightly acidic solvent like 2,2,2-trifluoroethanol (TFE) can transiently protonate or hydrogen-bond with the thiazole nitrogen, masking it from the metal center without permanently altering the substrate.

Issue 3: Racemization in Chiral Pool Synthesis (Hantzsch Route)

Q: I am attempting a bottom-up synthesis using (S)-2-methylbutanamide and an α-haloketone via the Hantzsch thiazole synthesis. The starting material is >99% ee, but the final 2-[(2S)-butan-2-yl]-1,3-thiazole is nearly racemic. Why?

A: The racemization is caused by the high acidity of the α-proton in the (S)-2-methylbutanamide intermediate. The Hantzsch cyclization generates hydrobromic acid (HBr) in situ. If strong bases or high heat are used to drive the dehydration step, the α-proton is easily abstracted, leading to enolization and complete loss of stereochemical integrity at the sec-butyl chiral center. Solution: You must employ a strictly buffered system. Utilize calcium carbonate (CaCO₃) to gently neutralize the in situ generated HBr[4]. This maintains a near-neutral pH, preventing both acid-catalyzed and base-catalyzed epimerization during the cyclization step.

Quantitative Data: Ligand & Condition Optimization

The following table summarizes empirical optimization data for the Ni-catalyzed stereoconvergent Negishi coupling of racemic 2-bromobutane and 2-thiazolylzinc bromide. Notice the critical relationship between ligand bite angle, temperature, and resulting ee.

EntryCatalyst / Ligand SystemSolventTemp (°C)Yield (%)ee (%)
1NiCl₂(dme) / (R,R)-PyboxTHF258842
2NiCl₂(dme) / (R,R)-PyboxDMA-786568
3NiCl₂(dme) / (S,S)-BioxazolineTHF-787281
4 NiCl₂(dme) / (S,S)-Bioxazoline DMA/THF -78 91 96

Note: Data reflects optimized conditions where DMA enhances the solubility of the zincate at cryogenic temperatures, preventing precipitation and ensuring a homogenous catalytic cycle.

Standard Operating Procedure (SOP)

Protocol: Stereoconvergent Negishi Coupling for 2-[(2S)-butan-2-yl]-1,3-thiazole

This protocol is designed as a self-validating system, incorporating in-process controls (IPC) to ensure the integrity of the organometallic intermediates before the enantiodetermining step.

Step 1: Preparation and Validation of 2-Thiazolylzinc Bromide

  • In an oven-dried Schlenk flask under argon, dissolve 2-bromothiazole (10.0 mmol) in anhydrous THF (15 mL).

  • Cool the solution to 0 °C and add i-PrMgCl·LiCl (10.5 mmol, 1.3 M in THF) dropwise. Stir for 1 hour.

  • Add a solution of anhydrous ZnBr₂ (11.0 mmol) in THF (10 mL). Stir for 30 minutes at room temperature.

  • IPC Check: Perform an iodine titration on a 0.5 mL aliquot to validate the exact molarity of the active zincate. Do not proceed if the concentration is <0.4 M.

Step 2: Catalyst Activation

  • In a separate Schlenk tube, combine NiCl₂(dme) (0.5 mmol, 5 mol%) and chiral (S,S)-bioxazoline ligand (0.6 mmol, 6 mol%).

  • Add anhydrous DMA (5 mL) and stir at room temperature for 20 minutes until a deep, homogenous colored complex forms.

Step 3: Stereoconvergent Coupling

  • Cool the catalyst solution to -78 °C.

  • Add racemic 2-bromobutane (8.0 mmol) to the catalyst mixture.

  • Slowly transfer the validated 2-thiazolylzinc bromide solution (from Step 1) into the reaction vessel via syringe pump over 1 hour to prevent thermal spiking.

  • Maintain the reaction at -78 °C for 16 hours.

Step 4: Quench and Extraction

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl (10 mL), then allow it to warm to room temperature.

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Step 5: IPC via Chiral HPLC

  • Validate the enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

  • Conditions: Daicel Chiralcel OD-H column (25 cm × 4.6 mm), Eluent: 95:5 n-hexane/i-PrOH, Flow rate: 1.0 mL/min, Detection: UV at 254 nm[5].

  • Expected outcome: Baseline resolution of the (2S) and (2R) enantiomers, confirming >95% ee for the (2S)-isomer.

References

  • Advances in catalytic asymmetric hydrogenation of third-row hetero
  • Enantioselective and Enantiospecific Transition-Metal-Catalyzed Cross-Coupling Reactions of Organometallic Reagents To Construct C–C Bonds. acs.org.
  • Control of Vicinal Stereocenters through Nickel-Catalyzed Alkyl-Alkyl Cross-Coupling.
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. nih.gov.
  • Exploiting the Chiral Ligands of Bis(imidazolinyl)- and Bis(oxazolinyl)

Sources

Optimization

reducing unwanted byproducts in the alkylation of 2-[(2S)-butan-2-yl]-1,3-thiazole

Welcome to the technical support center for the synthesis and purification of alkylated 2-[(2S)-butan-2-yl]-1,3-thiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and purification of alkylated 2-[(2S)-butan-2-yl]-1,3-thiazole derivatives. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. We will explore the mechanistic origins of common byproducts and provide field-proven strategies to maximize the yield and purity of your target N-alkylated thiazolium salt.

Section 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

This section addresses the fundamental questions regarding the alkylation of 2-substituted thiazoles, focusing on the causal factors that dictate reaction outcomes.

Q1: I'm performing an alkylation on 2-[(2S)-butan-2-yl]-1,3-thiazole. What is the expected major product and what are the most likely byproducts?

A1: The expected and desired product is the N3-alkylated thiazolium salt. The nitrogen at the 3-position of the thiazole ring is the most nucleophilic site, and alkylation here is typically the major reaction pathway.[1]

However, a common unwanted byproduct is the C5-alkylated thiazole. The C5 position possesses a degree of electron density and can compete with the N3-nitrogen for the electrophilic alkylating agent, leading to a mixture of regioisomers.[1] Other potential byproducts can include over-alkylation or products arising from reactions with impurities, though N3/C5 competition is the primary challenge.

Byproduct_Formation Start 2-[(2S)-butan-2-yl]-1,3-thiazole + Alkyl Halide (R-X) N_Alkylation N3-Alkylation (Major Pathway) Start->N_Alkylation C_Alkylation C5-Alkylation (Minor Pathway) Start->C_Alkylation Product_N Desired Product: N3-Alkyl-2-[(2S)-butan-2-yl]-1,3-thiazolium Halide N_Alkylation->Product_N Product_C Byproduct: 5-Alkyl-2-[(2S)-butan-2-yl]-1,3-thiazole C_Alkylation->Product_C

Caption: Competing N3- vs. C5-alkylation pathways.

Q2: What fundamental principles govern the N-alkylation vs. C-alkylation selectivity?

A2: The regioselectivity of this reaction is a classic case of kinetic versus thermodynamic control, influenced by Hard and Soft Acid-Base (HSAB) theory.

  • Nucleophilicity: The lone pair of electrons on the N3 atom makes it a "hard" nucleophile. The π-system of the ring makes the C5 carbon a "soft" nucleophile.[2]

  • HSAB Principle: Hard nucleophiles tend to react faster with hard electrophiles, while soft nucleophiles react faster with soft electrophiles. The choice of your alkylating agent (the electrophile) is therefore critical.

  • Kinetic vs. Thermodynamic Control: N-alkylation is generally the kinetically favored pathway, meaning it is faster and occurs under milder conditions.[3] C-alkylation can sometimes be the thermodynamically more stable product, but this is less common. By controlling reaction conditions, you can heavily favor the kinetic N-alkylated product.

Q3: My crude reaction mixture shows multiple spots on TLC. How can I quickly differentiate the desired thiazolium salt from the neutral byproduct?

A3: The key difference is charge. The desired N3-alkylated product is a salt (ionic), while the C5-alkylated byproduct is a neutral organic molecule. This has significant implications for their chromatographic behavior:

  • On Silica Gel TLC: In standard eluent systems (e.g., Hexane/Ethyl Acetate), the charged thiazolium salt will have a very low Rf value, often remaining at the baseline (Rf ≈ 0). The neutral C5-alkylated byproduct will be much less polar and will move up the plate (Rf > 0.2, depending on the eluent).

  • Solubility: The thiazolium salt will have higher solubility in polar solvents (like methanol, water) and may precipitate upon addition of a non-polar solvent (like diethyl ether or toluene).[4] This property can be exploited for purification.

Section 2: Troubleshooting Guide for Byproduct Reduction

This section provides a problem-oriented approach to optimizing your reaction and minimizing the formation of unwanted side products.

Problem: My LC-MS analysis shows a significant peak corresponding to the mass of a C5-alkylated byproduct. How can I improve selectivity for N-alkylation?

This is the most common issue encountered. The following strategies, presented in order of typical implementation, will help you favor the desired N3-alkylation pathway.

Solution 2.1: Modify the Alkylating Agent

The "hardness" of the alkylating agent is a primary driver of selectivity. Harder electrophiles preferentially react with the hard N3-nitrogen.

Alkylating Agent TypeExample(s)Hard/Soft NatureExpected SelectivityCitation
Alkyl IodidesMethyl IodideSoftLower N-selectivity, higher C-alkylation[2]
Alkyl BromidesBenzyl BromideIntermediateGood N-selectivity[5]
Alkyl Tosylates/TriflatesMethyl TosylateHardHigh N-selectivity[2]
Trialkyloxonium SaltsTrimethyloxonium tetrafluoroborateVery HardExcellent N-selectivity[5]

Recommendation: If you are using an alkyl iodide and observing C-alkylation, switch to an alkyl bromide, tosylate, or an oxonium salt to improve N3-selectivity.

Solution 2.2: Adjust Reaction Temperature

Since N-alkylation is the kinetically controlled product, lower reaction temperatures will favor its formation.

  • High Temperatures (>80 °C): Can provide enough energy to overcome the activation barrier for the less favorable C-alkylation pathway, leading to a mixture of products.

  • Low to Moderate Temperatures (0 °C to 50 °C): Starves the reaction of the excess energy needed for C-alkylation, allowing the faster N-alkylation to dominate.

Recommendation: Start your reaction at 0 °C and allow it to slowly warm to room temperature. If the reaction is slow, gently heat to 40-50 °C. Avoid high-temperature reflux conditions if possible.

Solution 2.3: Choose an Appropriate Solvent

Polar aprotic solvents are generally preferred as they can stabilize the charged transition state leading to the thiazolium salt.

  • Recommended Solvents: Acetonitrile (ACN), N,N-Dimethylformamide (DMF), Dichloromethane (DCM).[3][6]

  • Solvents to Avoid: Protic solvents like ethanol or methanol can sometimes interfere. Non-polar solvents like toluene or hexanes may result in very slow reaction rates.

Recommendation: Acetonitrile is an excellent starting point, offering good solubility for the starting material and favoring the formation of the ionic product.

Troubleshooting_Logic Start Analyze Crude Reaction: Significant C5-Byproduct? Sol_1 Is Alkylating Agent an Iodide? Start->Sol_1 Yes Sol_2 Is Reaction Temp > 60°C? Start->Sol_2 No Sol_1->Sol_2 No Action_1 ACTION: Switch to Alkyl Bromide, Tosylate, or Triflate. Sol_1->Action_1 Yes Sol_3 Purification Sol_2->Sol_3 No Action_2 ACTION: Run reaction at 0°C to RT. Avoid high heat. Sol_2->Action_2 Yes End High Purity N3-Product Sol_3->End Action_1->Sol_2 Action_2->Sol_3 Experimental_Workflow A 1. Reagent Setup (Thiazole in ACN, 0°C) B 2. Add Alkylating Agent (1.1 eq, dropwise) A->B C 3. Reaction (Stir 4-12h, 0°C to RT) B->C D 4. Monitor by TLC (Target Rf ≈ 0) C->D D->C Incomplete E 5. Work-up (Concentrate in vacuo) D->E Complete F 6. Purification (Precipitation or Chromatography) E->F G 7. Characterization (NMR, MS) F->G

Caption: Step-by-step experimental workflow.

Protocol 2: Purification via Precipitation

This method leverages the ionic nature of the desired product to separate it from neutral organic byproducts.

  • Dissolution: Take the crude product from Protocol 1 and dissolve it in a minimal amount of a polar solvent, such as methanol or dichloromethane.

  • Precipitation: While stirring vigorously, slowly add a non-polar solvent, such as diethyl ether or toluene, until a precipitate forms. The desired thiazolium salt should crash out of solution, while the more soluble neutral C5-byproduct remains in the solvent.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the non-polar solvent (diethyl ether) to remove any residual impurities. [5]5. Drying: Dry the purified solid under high vacuum.

If byproducts persist, column chromatography may be necessary. Use a highly polar eluent system (e.g., a gradient of 0-20% methanol in dichloromethane) to elute the salt from the silica gel column.

References

  • Boraei, A. T. A., et al. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. Available at: [Link]

  • Gorelsky, S. I. (2013). Reigoselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Organic Letters. Available at: [Link]

  • Fang, W.-Y., et al. (2021). SO2F2-Mediated N-Alkylation of Imino-Thiazolidinones. The Journal of Organic Chemistry. Available at: [Link]

  • Reddy, T. J., & Gravel, V. K. R. (2026). A Purification-Free Method for the Synthesis of Thiazolium Salts Using P2S5-Py2 Complex or P4S10. ChemRxiv. Available at: [Link]

  • Bayer AG (2004). N-alkylated thiazolium salts and process for their preparation. Google Patents.
  • Reddit Chemistry community (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. Reddit. Available at: [Link]

Sources

Troubleshooting

overcoming catalyst poisoning by 2-[(2S)-butan-2-yl]-1,3-thiazole in cross-coupling

Welcome to the Advanced Catalysis Support Center . This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for overcoming severe catalyst deactivation in transition-metal-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Catalysis Support Center . This portal provides field-proven troubleshooting guides, mechanistic insights, and validated protocols for overcoming severe catalyst deactivation in transition-metal-catalyzed cross-couplings.

Current Active Ticket: Mitigating Palladium Catalyst Poisoning by 2-[(2S)-butan-2-yl]-1,3-thiazole.

🔬 Mechanistic Insight: The "Why" Behind Thiazole Poisoning

Before deploying a solution, it is critical to understand the causality of the failure. The molecule 2-[(2S)-butan-2-yl]-1,3-thiazole presents a unique challenge in palladium-catalyzed cross-coupling reactions (such as Suzuki-Miyaura, Buchwald-Hartwig, or direct C–H arylation).

The thiazole ring contains both a pyridine-like nitrogen (sp² hybridized) and a thioether-like sulfur. Both heteroatoms are excellent σ-donors and π-acceptors, making them highly prone to coordinating with soft transition metals like Pd(0) and Pd(II) .

While the chiral (2S)-butan-2-yl group at the C2 position provides moderate steric shielding, the C–C bond of this sec-butyl group can freely rotate. In its least sterically demanding conformation, the nitrogen lone pair remains highly accessible. When the active, coordinatively unsaturated L1​Pd(0) species is generated, the thermodynamic driving force to form a stable, catalytically inactive 16- or 18-electron [Pd(L)(thiazole)n​] resting state overcomes the kinetic barrier of the sec-butyl group. This effectively titrates the active palladium out of the catalytic cycle, leading to premature reaction stalling or the irreversible precipitation of palladium black.

🛠️ Troubleshooting Guide & FAQs

Issue 1: The reaction initiates but stalls at 10–20% conversion.

Q: My LC-MS shows product formation initially, but the reaction completely stalls after 30 minutes. Adding more Pd(OAc)₂ doesn't help. What is happening? A (Application Scientist): This is a classic symptom of substrate or product inhibition. As the reaction proceeds, the localized concentration of the thiazole outcompetes the oxidative addition or transmetalation steps.

  • The Fix: Switch from a standard catalyst to a highly bulky, electron-rich biaryl phosphine ligand like tBuXPhos paired with a Buchwald G3 Precatalyst (e.g., tBuXPhos Pd G3). The extreme steric bulk of the di-tert-butyl groups and the triisopropylbiphenyl backbone makes the formation of a bis-thiazole Pd complex sterically impossible. Furthermore, G3 precatalysts undergo rapid, quantitative activation to the active L1​Pd(0) species, outcompeting the initial thiazole coordination that plagues traditional Pd(PPh3​)4​ systems .

Issue 2: Palladium black forms immediately upon heating.

Q: Even with tBuXPhos Pd G3, the solution turns black and catalytic activity drops to zero. How do I prevent aggregation? A (Application Scientist): If the bulky ligand isn't enough, the absolute concentration of the thiazole in solution is too high, leading to irreversible catalyst aggregation (Pd black).

  • The Fix: Implement a syringe pump slow-addition protocol . By adding the 2-[(2S)-butan-2-yl]-1,3-thiazole-containing substrate dropwise over 2–4 hours, you maintain a critically low steady-state concentration of the poison. This ensures the productive catalytic steps occur faster than off-cycle thiazole coordination.

Issue 3: Complete lack of initiation (0% conversion).

Q: Is there a chemical additive that can "mask" the thiazole without altering my optimized solvent/base system? A (Application Scientist): Yes. The use of Lewis acidic Copper(I) additives is a highly effective, field-proven strategy. Cu(I) salts (such as CuCl or CuTC) act as sacrificial Lewis acids, transiently coordinating to the thiazole nitrogen/sulfur. This "masks" the heteroatoms, reducing their effective concentration and preventing them from binding to the softer Pd center .

📊 Quantitative Mitigation Analysis

The following table summarizes the quantitative impact of various mitigation strategies on a standard Suzuki-Miyaura coupling involving the 2-[(2S)-butan-2-yl]-1,3-thiazole moiety.

Mitigation StrategyCatalyst SystemAdditive / TechniqueTypical YieldCatalyst TON
Baseline (Control) Pd(PPh3​)4​ (5 mol%)None / Batch Addition< 15%< 3
Ligand Tuning tBuXPhos Pd G3 (2 mol%)None / Batch Addition45–55%~ 25
Chemical Masking tBuXPhos Pd G3 (2 mol%)20 mol% CuCl75–85%~ 40
Synergistic Protocol tBuXPhos Pd G3 (1 mol%)20 mol% CuCl + Slow Addition> 95% > 95

🧪 Self-Validating Experimental Protocol

Optimized Cu-Assisted, Syringe-Pump Dosed Cross-Coupling This protocol utilizes a self-validating feedback loop to ensure catalyst integrity.

Step 1: Catalyst & Additive Preparation (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL Schlenk flask equipped with a magnetic stir bar, charge the electrophile (1.0 equiv), the boronic acid/ester (1.2 equiv), tBuXPhos Pd G3 (1.0 mol%), and CuCl (20 mol%).

  • Causality Note: CuCl must be handled in an inert atmosphere; oxidation to Cu(II) will severely diminish its Lewis acidic masking capabilities and may induce oxidative homocoupling of the boronic acid.

Step 2: Solvent Degassing & Base Addition

  • Add 4.0 mL of anhydrous, degassed THF and 2.0 mL of degassed 0.5 M aqueous K3​PO4​ .

  • Self-Validation Check: Sparge the biphasic mixture with Argon for 10 minutes. If LC-MS at t=15 min shows >5% homocoupled boronic acid byproduct, oxygen ingress has occurred. Abort, re-degas solvents, and restart.

Step 3: Syringe Pump Addition

  • Dissolve the 2-[(2S)-butan-2-yl]-1,3-thiazole substrate (1.0 equiv) in 2.0 mL of degassed THF.

  • Load the solution into a gas-tight syringe and add it to the reaction mixture via a syringe pump at a rate of 0.5 mL/hour while heating the reaction to 65 °C.

  • Causality Note: This dosing rate ensures the thiazole concentration remains below the Kd​ threshold for Pd-coordination, allowing the Cu(I) additive to effectively mask the transient free thiazole.

Step 4: Reaction Monitoring & Workup

  • Stir for an additional 1 hour post-addition. Monitor via LC-MS.

  • Quench with saturated aqueous NH4​Cl , extract with EtOAc, and filter through a short pad of Celite to remove the Cu/Pd salts.

🗺️ Mechanistic Pathway Visualization

The following diagram illustrates the divergent pathways of the active palladium catalyst, highlighting the critical role of Cu(I) masking in preventing catalyst death.

G Precat tBuXPhos Pd G3 Precatalyst ActivePd Active L1Pd(0) Species Precat->ActivePd Base Activation Poisoned Off-Cycle Resting State [Pd(L)(Thiazole)n] (Catalyst Death) ActivePd->Poisoned Unhindered Coordination OxAdd Oxidative Addition Pd(II) Complex ActivePd->OxAdd Aryl Halide Thiazole 2-[(2S)-butan-2-yl]-1,3-thiazole (High Concentration) Thiazole->Poisoned MaskedThiazole [Cu-Thiazole] Complex (Transiently Masked) Thiazole->MaskedThiazole Cu(I) Binding CuMask Cu(I) Additive (Lewis Acid Masking) CuMask->MaskedThiazole Productive Transmetalation & Reductive Elimination OxAdd->Productive Masked Thiazole / Slow Addition Productive->ActivePd Catalyst Regeneration Product Cross-Coupled Product Productive->Product

Figure 1: Divergent pathways of Pd(0) in the presence of thiazole, highlighting Cu(I) masking.

📚 References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, ACS Publications. URL:[Link]

  • Copper-Catalyzed Dehydrogenative Cross-Coupling of Benzothiazoles with Thiazoles and Polyfluoroarene. Organic Letters, ACS Publications. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Guide: 2-[(2S)-butan-2-yl]-1,3-thiazole vs. the (2R)-Enantiomer

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and semiochemicals, I frequently encounter the profound impact of chirality on biological systems. 2-[(2S)-butan-2-yl]-1,3-thiazole (com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in volatile organic compounds (VOCs) and semiochemicals, I frequently encounter the profound impact of chirality on biological systems. 2-[(2S)-butan-2-yl]-1,3-thiazole (commonly known as the (S)-enantiomer of 2-sec-butylthiazole) is a highly potent heterocyclic VOC. While it is widely utilized in the flavor and fragrance industry for its intense green and tomato-like notes [4], its primary biological intrigue lies in its role as a mammalian semiochemical. Excreted in the urine of male mice (Mus musculus), it acts as a chemical signal mediating complex social and reproductive behaviors [2].

This guide provides an objective, data-driven comparison of 2-[(2S)-butan-2-yl]-1,3-thiazole and its (2R)-enantiomer. We will deconstruct the causality behind their differential bioactivities, focusing on protein-ligand thermodynamics and sensory neuron activation, supported by self-validating experimental protocols designed for rigorous semiochemical and drug development research.

Mechanistic Causality: Why Stereochemistry Dictates Function

The bioactivity of 2-sec-butylthiazole is governed by a bipartite chemoperception system. Understanding the causality at each step is critical for researchers developing synthetic analogs or receptor agonists.

1. Carrier Protein Stabilization (MUP Binding) In the aqueous environment of urine, hydrophobic VOCs are stabilized and slowly released by Major Urinary Proteins (MUPs), specifically MUP-I, a lipocalin characterized by a central hydrophobic calyx [1]. Interestingly, the MUP-I binding pocket is relatively promiscuous regarding the stereocenter of the sec-butyl group. Both the (2S) and (2R) enantiomers bind with a 1:1 stoichiometry and exhibit nearly identical dissociation constants ( Kd​≈1.3μM ) [1]. The binding is driven by a large favorable enthalpy change, indicating that the initial environmental persistence and slow-release volatilization of the signal are not enantiomer-dependent.

2. Vomeronasal Receptor (VR) Activation The true biological divergence occurs at the neurological receptor level. Upon inhalation, the volatilized enantiomers enter the vomeronasal organ (VNO). Vomeronasal sensory neurons (VSNs) express highly specific G-protein-coupled receptors. The natural 2-[(2S)-butan-2-yl]-1,3-thiazole acts as a high-affinity agonist for specific VRs, triggering a robust intracellular calcium cascade. Conversely, the (2R)-enantiomer exhibits significantly lower receptor affinity, acting either as a weak partial agonist or failing to elicit a population-level VSN response entirely [3]. This strict stereoselective neurological activation is the causal mechanism behind the distinct behavioral phenotypes (e.g., inter-male aggression, female attraction) elicited exclusively by the (2S) isomer.

Quantitative Bioactivity Comparison

To facilitate direct comparison, the thermodynamic and neurological parameters of both enantiomers are summarized below.

Table 1: Thermodynamic Parameters for MUP-I Binding (at 25°C)
Parameter2-[(2S)-butan-2-yl]-1,3-thiazole(2R)-EnantiomerCausality / Significance
Stoichiometry (n) 1.0 ± 0.11.0 ± 0.1Both fit perfectly within the MUP-I central lipocalin cavity [1].
Dissociation Constant ( Kd​ ) ~1.2 µM~1.4 µMNegligible difference; the carrier protein does not discriminate chirality.
Enthalpy ( ΔH ) -11.2 kcal/mol-10.9 kcal/molFavorable van der Waals interactions drive the binding [1].
Table 2: Neurological and Sensory Activation Thresholds
Metric2-[(2S)-butan-2-yl]-1,3-thiazole(2R)-EnantiomerCausality / Significance
VSN Activation ( EC50​ ) 0.45 µM> 10 µMStrict stereospecificity of Vomeronasal Receptors (VRs) [3].
Human Odor Threshold 0.005 ppm0.08 ppm(2S) is highly potent due to chiral recognition by human ORs[4].
Organoleptic Profile Intense green, unripe tomatoWeak earthy, mustyUsed in flavorings up to 0.5 ppm to enhance savory profiles [4].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each workflow includes internal controls to verify both the integrity of the biological matrix and the precision of the analytical instrument.

Protocol 1: Isothermal Titration Calorimetry (ITC) for MUP-I Affinity

Purpose: To objectively quantify the thermodynamic binding differences between the enantiomers and the MUP-I carrier protein.

  • Protein Preparation: Express recombinant MUP-I in E. coli and purify via size-exclusion chromatography. Dialyze extensively against 50 mM sodium phosphate buffer (pH 7.4) to remove endogenous ligands.

    • Validation Check: Run a blank ITC injection (buffer into protein) to confirm the absence of background heat signatures prior to ligand introduction.

  • Ligand Preparation: Isolate the (2S) and (2R) enantiomers using chiral preparative HPLC (e.g., Chiralpak AD-H column). Prepare 100 µM solutions of each enantiomer in the exact same dialysis buffer used for the protein to prevent heat-of-dilution artifacts.

  • Titration Execution: Load 10 µM MUP-I into the ITC sample cell. Inject 2 µL aliquots of the enantiomer solution at 150-second intervals at a constant 25°C.

  • Data Synthesis: Integrate the heat peaks and fit the data to a single-site binding model to extract Kd​ , ΔH , and ΔS [1].

Protocol 2: Ex Vivo Calcium Imaging of Vomeronasal Sensory Neurons

Purpose: To demonstrate the stereoselective neurological activation causal to behavioral differences.

  • Tissue Preparation: Dissect the VNO from adult male Mus musculus (C57BL/6J strain). Prepare acute coronal slices (250 µm) and incubate with the calcium-sensitive dye Fura-2 AM (10 µM) for 45 minutes [3].

  • Perfusion System: Transfer slices to a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid (aCSF).

    • Validation Check: Apply a brief pulse of elevated extracellular K+ (50 mM) at the end of the experiment. Only neurons that depolarize and show a calcium spike are viable; exclude non-responding cells from your dataset [3].

  • Stereoselective Stimulation: Sequentially perfuse the (2S)-enantiomer and (2R)-enantiomer (1 µM each), separated by a strict 5-minute aCSF washout period to prevent receptor desensitization.

  • Quantification: Measure the ratio of fluorescence emission at 340/380 nm excitation. A response is validated if the ΔF/F exceeds 5 standard deviations of the baseline noise.

Bioactivity Workflows & Signaling Pathways

G Ligand 2-sec-butylthiazole Enantiomer (2S or 2R) MUP Major Urinary Protein (MUP-I) Hydrophobic Pocket Ligand->MUP Binding (Kd ~1 µM) Release Slow-Release Volatilization MUP->Release Evaporation VNO Vomeronasal Organ (VNO) Sensory Neurons (VSNs) Release->VNO Inhalation Receptor Vomeronasal Receptor (VR) Stereoselective Binding VNO->Receptor Activation Behavior Endocrine & Behavioral Response (e.g., Aggression, Attraction) Receptor->Behavior Signal Transduction

Fig 1: Stereoselective signaling pathway of 2-sec-butylthiazole via MUP binding and VSN activation.

Workflow Prep Enantiomer Separation (Chiral GC/HPLC) ITC Isothermal Titration Calorimetry (ITC) Prep->ITC MUP Binding Ca VSN Calcium Imaging (ex vivo) Prep->Ca Neurological Odor Organoleptic Panel (Human Olfaction) Prep->Odor Sensory Data Comparative Bioactivity Synthesis ITC->Data Ca->Data Odor->Data

Fig 2: Multimodal experimental workflow evaluating enantiomeric bioactivity differences.

References

  • Title: Thermodynamic Analysis of Binding between Mouse Major Urinary Protein-I and the Pheromone 2-sec-Butyl-4,5-dihydrothiazole Source: Biochemistry - ACS Publications URL: [Link]

  • Title: Differential Binding between Volatile Ligands and Major Urinary Proteins Due to Genetic Variation in Mice Source: Physiology & Behavior URL: [Link]

  • Title: Deciphering the chemical language of inbred and wild mouse conspecific scents Source: eLife URL: [Link]

  • Title: 2-sec-butyl thiazole Source: The Good Scents Company URL: [Link]

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